1-Cyclopropyl-4-methoxy-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-4-methoxyindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-12-4-2-3-11-10(12)7-8-13(11)9-5-6-9/h2-4,7-9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWQPGUDTHBDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Cyclopropyl-4-methoxy-1H-indole, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the 4-methoxy-1H-indole core, followed by its N-cyclopropylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms.
Synthetic Strategy Overview
The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the synthesis of the intermediate, 4-methoxy-1H-indole, from commercially available starting materials. The second key step is the N-cyclopropylation of this indole intermediate to yield the final target compound. This strategy allows for the efficient construction of the desired molecule.
Caption: Proposed two-step synthetic workflow for this compound.
Experimental Protocols
This procedure is adapted from a known synthesis of 4-methoxyindole.[1] It involves the formation of a vinylpyrrolidine intermediate followed by reductive cyclization.
Part A: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine
-
To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in 100 ml of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).
-
Reflux the mixture for 3 hours.
-
Concentrate the mixture to half its original volume under vacuum.
-
Pour the remaining mixture into a separatory funnel containing ether and water.
-
Extract the aqueous layer with ether.
-
Wash the combined organic phases with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate (MgSO₄).
-
Evaporate the solvent under vacuum to yield 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.
Part B: Synthesis of 4-methoxy-1H-indole
-
Prepare activated zinc by stirring zinc powder (150 ml) in 500 ml of 0.5N hydrochloric acid (HCl) for 1 hour at room temperature.
-
Filter the zinc suspension by suction, wash with water until a neutral pH is achieved, followed by washing with anhydrous ethanol and then ether. Dry the activated zinc.
-
To a solution of the compound from Part A (10 g) in 46 ml of acetic acid, add the activated zinc (31.6 g) portionwise, maintaining the temperature between 20 and 30°C using an ice bath.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the reaction mixture.
-
Extract the filtrate with ethyl acetate (EtOAc).
-
Wash the organic phase with a sodium bicarbonate (NaHCO₃) solution and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous MgSO₄ and evaporate the solvent under vacuum.
-
Purify the residue by silica gel chromatography, eluting with a cyclohexane/EtOAc gradient to afford 4-methoxy-1H-indole.
Quantitative Data for Step 1
| Step | Starting Material | Product | Yield |
| 1A | 1-methoxy-2-methyl-3-nitrobenzene (10 g) | 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine | 14.6 g |
| 1B | Product from 1A (10 g) | 4-methoxy-1H-indole | 1.6 g |
This proposed protocol is based on the copper-mediated N-cyclopropylation of indoles using cyclopropylboronic acid.[2][3] This method is advantageous due to its tolerance of various functional groups.
-
To a reaction vessel, add 4-methoxy-1H-indole, cyclopropylboronic acid, copper(II) acetate (Cu(OAc)₂), and 4-dimethylaminopyridine (DMAP).
-
Add a suitable solvent, such as dichloromethane (CH₂Cl₂).
-
Add sodium hexamethyldisilazide (NaHMDS) to the mixture.
-
Heat the reaction mixture to 95°C under an atmosphere containing oxygen.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data for Step 2 (Projected)
| Starting Material | Reagents | Product | Projected Yield |
| 4-methoxy-1H-indole | Cyclopropylboronic acid, Cu(OAc)₂, DMAP, NaHMDS, O₂ (air) | This compound | Good to excellent |
Note: The yield for Step 2 is projected based on reported yields for similar N-cyclopropylation reactions of indoles.
Proposed Reaction Mechanism for N-Cyclopropylation
The copper-mediated N-cyclopropylation of indoles is a type of cross-coupling reaction. While the precise mechanism can be complex, a plausible catalytic cycle is depicted below. The reaction likely proceeds through the formation of a copper-indole complex, followed by transmetalation with cyclopropylboronic acid and subsequent reductive elimination to furnish the N-cyclopropyl indole and regenerate the active copper catalyst.
Caption: Plausible catalytic cycle for the copper-mediated N-cyclopropylation of an indole.
Conclusion
This technical guide outlines a feasible and efficient two-step synthetic route for the preparation of this compound. The synthesis of the 4-methoxy-1H-indole intermediate is well-documented, and the subsequent copper-mediated N-cyclopropylation represents a modern and effective method for the formation of the carbon-nitrogen bond with the cyclopropyl moiety. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel indole derivatives for applications in drug discovery and development. Further optimization of the N-cyclopropylation step may be necessary to achieve maximum yield and purity for specific research applications.
References
An In-depth Technical Guide to 1-Cyclopropyl-4-methoxy-1H-indole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopropyl-4-methoxy-1H-indole is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery. Its unique structural combination, featuring a cyclopropyl group on the indole nitrogen and a methoxy group on the benzene ring, suggests potential for novel biological activities. This technical guide provides a comprehensive overview of its chemical properties, detailed potential synthetic methodologies, and a summary of the known biological activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic potential of this and similar indole derivatives.
Chemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₂H₁₃NO | |
| Molecular Weight | 187.24 g/mol | |
| Appearance | Likely a solid at room temperature | Indole and its simple derivatives are often solids. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | The nonpolar cyclopropyl and aromatic indole core dominate the molecule's character. |
| pKa | The indole NH proton is weakly acidic. | |
| LogP | Predicted to be moderately lipophilic. | The presence of the cyclopropyl and methoxy groups increases lipophilicity compared to unsubstituted indole. |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established methods for the N-alkylation of indoles. The most promising strategies involve the coupling of 4-methoxy-1H-indole with a cyclopropylating agent.
Copper-Catalyzed N-Cyclopropylation of 4-Methoxy-1H-indole
A robust and widely applicable method for the N-cyclopropylation of indoles utilizes a copper-catalyzed cross-coupling reaction with cyclopropylboronic acid.[1][2][3]
Reaction Scheme:
Figure 1: General scheme for copper-catalyzed N-cyclopropylation.
Detailed Experimental Protocol (Adapted from Tsuritani et al.): [2]
-
Materials:
-
4-Methoxy-1H-indole
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Sodium hexamethyldisilazide (NaHMDS) or Potassium Phosphate (K₃PO₄)
-
4,7-Dimethoxy-1,10-phenanthroline (optional, as ligand)
-
Toluene or Ethanol (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried reaction vessel, add 4-methoxy-1H-indole (1.0 equiv), cyclopropylboronic acid (1.5 equiv), copper(II) acetate (0.1 equiv), and if used, the ligand (0.2 equiv).
-
The vessel is sealed and purged with an inert gas.
-
Anhydrous solvent (Toluene or Ethanol) is added, followed by the base (e.g., NaHMDS, 2.0 equiv, or K₃PO₄, 2.0 equiv).
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds and can be adapted for N-cyclopropylation, although it often requires harsher conditions than modern palladium or copper-catalyzed cross-coupling reactions.[4]
Reaction Scheme:
Figure 2: General scheme for Ullmann condensation.
Detailed Experimental Protocol (General Procedure):
-
Materials:
-
4-Methoxy-1H-indole
-
Cyclopropyl iodide or bromide
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a reaction vessel, combine 4-methoxy-1H-indole (1.0 equiv), the copper catalyst (0.1-0.2 equiv), and the base (2.0-3.0 equiv).
-
The vessel is purged with an inert gas.
-
Anhydrous solvent is added, followed by the cyclopropyl halide (1.2-1.5 equiv).
-
The reaction is heated to a high temperature (typically >120 °C) and stirred for 24-48 hours.
-
Work-up and purification are carried out as described for the copper-catalyzed N-cyclopropylation.
-
Reactivity and Stability
The reactivity of this compound is governed by the electronic properties of the indole nucleus, which is electron-rich and susceptible to electrophilic substitution. The methoxy group at the 4-position is an electron-donating group, which is expected to further activate the indole ring towards electrophilic attack, primarily at the C3 and C7 positions. The N-cyclopropyl group is generally stable under many reaction conditions but can be sensitive to strong acids.
The compound should be stored in a cool, dry place, protected from light and air to prevent potential degradation.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been reported, the structural motifs present suggest several avenues for investigation.
-
Methoxyindoles: Methoxy-substituted indoles are known to exhibit a wide range of biological activities, including effects on the central nervous system. For instance, melatonin (5-methoxy-N-acetyltryptamine) is a well-known neurohormone. Other methoxyindoles have shown selective effects on lymphocyte proliferation.[5]
-
Cyclopropane-Containing Compounds: The cyclopropyl group is a bioisostere for various functional groups and is often incorporated into drug candidates to improve metabolic stability, potency, and selectivity.[6][7] Compounds containing a cyclopropyl moiety have demonstrated diverse biological activities, including antimicrobial and anticancer properties.
Given these precedents, this compound could potentially interact with various biological targets. A hypothetical signaling pathway that could be investigated is its potential interaction with receptors in the central nervous system, similar to other methoxyindoles.
Figure 3: Hypothetical workflow for investigating biological activity.
Conclusion
This compound represents an intriguing yet underexplored molecule with potential applications in drug discovery. This guide provides a theoretical framework for its synthesis and predicts its key chemical properties based on established chemical principles and data from analogous compounds. The outlined experimental protocols, particularly the copper-catalyzed N-cyclopropylation, offer a practical starting point for its synthesis. Further research is warranted to isolate and characterize this compound, and to explore its biological activity profile, which may unveil novel therapeutic opportunities.
References
- 1. N-cyclopropylation of indoles and cyclic amides with copper(II) reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Enigmatic Mechanism of 1-Cyclopropyl-4-methoxy-1H-indole: A Review of Available Data
Despite a comprehensive review of available scientific literature, the specific mechanism of action for the compound 1-Cyclopropyl-4-methoxy-1H-indole remains uncharacterized. Publicly accessible databases and research articles do not contain specific pharmacological data, such as IC50, Ki, or EC50 values, nor detailed experimental protocols related to this particular molecule. Therefore, a definitive in-depth technical guide on its core mechanism of action cannot be constructed at this time.
While direct information is lacking for this compound, an examination of its structural components—the cyclopropyl-indole and methoxy-indole scaffolds—provides insights into its potential, albeit speculative, biological relevance. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.
The Influence of the Methoxy-Indole Scaffold
The presence of a methoxy group on the indole ring is a common feature in many biologically active molecules. Methoxy-activated indoles are key intermediates in the synthesis of a wide range of compounds with diverse therapeutic applications. For instance, derivatives of 4-methoxy-1H-indole serve as precursors for molecules with potential applications as:
-
Anticancer agents
-
Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors for diabetes management
-
Glycogen synthase kinase-3β (GSK-3β) inhibitors, relevant for neurological disorders
One area of research has identified certain 4-methoxyphenyl-1H-indole derivatives as allosteric inhibitors of arachidonate 15-lipoxygenase (ALOX15), an enzyme implicated in inflammatory processes. However, it is crucial to note that these are more complex molecules, and the inhibitory activity cannot be directly attributed to the 4-methoxy-indole moiety alone.
The Role of the Cyclopropyl Moiety
The cyclopropyl group is a valuable substituent in drug design, often introduced to enhance the pharmacological properties of a lead compound. Its rigid, three-dimensional structure can confer several advantages, including:
-
Increased Potency: The conformational constraint imposed by the cyclopropyl ring can lead to a more favorable binding orientation with a biological target.
-
Improved Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation, prolonging the compound's half-life.
-
Enhanced Selectivity: The unique steric and electronic properties of the cyclopropyl group can improve selectivity for the intended target over off-targets.
While the cyclopropyl group itself does not have a specific mechanism of action, its incorporation into a molecule can significantly modulate its overall pharmacological profile.
Synthesis of Related Scaffolds
The synthesis of methoxy-activated indoles is well-documented in the chemical literature. Common synthetic strategies include the Fischer, Bischler, and Hemetsberger indole syntheses. These methods provide versatile routes to a variety of substituted indoles, which can then be further functionalized.
Below is a generalized workflow for the synthesis of a substituted indole, which could be adapted for the creation of this compound.
Caption: Generalized synthetic workflow for a substituted indole.
Conclusion
A Comprehensive Technical Guide to 1-Cyclopropyl-4-methoxy-1H-indole: Synthesis, Properties, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopropyl-4-methoxy-1H-indole is a heterocyclic compound of interest in medicinal chemistry due to the presence of two key pharmacophores: an N-cyclopropyl indole core and a 4-methoxyindole moiety. While direct literature on this specific molecule is sparse, this guide provides a comprehensive overview of its probable synthesis, predicted chemical properties, and potential biological activities by drawing parallels with closely related analogues. This document aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on this scaffold.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. The unique electronic properties of the indole nucleus allow for diverse functionalization, leading to a wide spectrum of biological activities. The introduction of a cyclopropyl group at the N1 position and a methoxy group at the C4 position of the indole ring is anticipated to modulate the molecule's physicochemical and pharmacological properties. The cyclopropyl group, a non-classical bioisostere of larger alkyl groups, can enhance metabolic stability and binding affinity.[1][2] The 4-methoxy substitution, on the other hand, is known to influence the electron density of the indole ring and has been associated with various biological effects, including antioxidant and immunomodulatory activities.[3][4]
This technical guide consolidates information from related literature to provide a detailed projection of the synthesis, characterization, and potential biological relevance of this compound.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process: the synthesis of the 4-methoxyindole core followed by N-cyclopropylation.
Synthesis of 4-Methoxyindole
The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives from arylhydrazines and ketones or aldehydes.[5][6][7][8] In this case, 4-methoxyphenylhydrazine would serve as the key starting material.
Experimental Protocol: Fischer Indole Synthesis of 4-Methoxyindole
-
Step 1: Formation of Hydrazone. To a solution of (4-methoxyphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol, an equimolar amount of pyruvic acid is added. The reaction mixture is stirred at room temperature to form the corresponding hydrazone.
-
Step 2: Indolization. The formed hydrazone is then subjected to cyclization under acidic conditions. A common catalyst for this step is polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol. The reaction is typically heated to drive the cyclization and subsequent aromatization to yield 4-methoxy-1H-indole-2-carboxylic acid.
-
Step 3: Decarboxylation. The resulting carboxylic acid can be decarboxylated by heating in a high-boiling solvent like quinoline with a copper catalyst to afford 4-methoxyindole.[9]
Alternatively, a more direct approach involves the reaction of 1-methoxy-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization with activated zinc in acetic acid to yield 4-methoxy-1H-indole.[9]
N-Cyclopropylation of 4-Methoxyindole
Several methods are available for the N-alkylation of indoles.[10][11][12][13] For the introduction of a cyclopropyl group, a copper-catalyzed cross-coupling reaction with a cyclopropylboronic acid is a modern and efficient approach.[14]
Experimental Protocol: Copper-Catalyzed N-Cyclopropylation
-
To a reaction vessel containing 4-methoxyindole, is added cyclopropylboronic acid, a copper(II) acetate catalyst, and a base such as sodium hexamethyldisilazide (NaHMDS).
-
A ligand, for instance, 4,7-dimethoxy-1,10-phenanthroline, can be used to facilitate the reaction.
-
The reaction is typically carried out in a solvent like toluene under an oxygen atmosphere and heated at a temperature around 95 °C.[14]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography on silica gel to yield this compound.
An alternative, more classical approach involves the deprotonation of 4-methoxyindole with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of a cyclopropyl halide (e.g., cyclopropyl bromide).[10]
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Physicochemical and Spectroscopic Properties
While experimental data for this compound is not available, its properties can be predicted based on the known data of its constituent parts, 4-methoxyindole and N-substituted indoles.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Justification |
| Molecular Formula | C₁₂H₁₃NO | Based on the structure |
| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | 4-Methoxyindole is a solid with a melting point of 69-70 °C. N-alkylation may lower the melting point slightly. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). | Indole and its derivatives are generally soluble in organic solvents. |
| Boiling Point | Predicted to be >200 °C at atmospheric pressure | 4-Methoxyindole has a boiling point of 181-183 °C at 24 mmHg. The addition of the cyclopropyl group will increase the molecular weight and likely the boiling point. |
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| Indole H2 | 6.5 - 6.7 | d | ~3.0 | Similar to 4-methoxyindole.[15] |
| Indole H3 | 7.0 - 7.2 | d | ~3.0 | Similar to 4-methoxyindole.[15] |
| Indole H5 | 6.8 - 7.0 | t | ~8.0 | Influenced by the methoxy group. |
| Indole H6 | 7.1 - 7.3 | dd | ~8.0, ~1.0 | Typical aromatic coupling. |
| Indole H7 | 6.6 - 6.8 | d | ~8.0 | Shielded by the methoxy group. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | s | - | Characteristic singlet for a methoxy group.[15][16] |
| Cyclopropyl CH | 3.3 - 3.6 | m | - | Deshielded due to attachment to nitrogen. |
| Cyclopropyl CH₂ | 0.8 - 1.2 | m | - | Characteristic upfield signals for cyclopropyl protons. |
Potential Biological Activities and Signaling Pathways
Direct biological studies on this compound have not been reported. However, the biological activities of N-cyclopropylindoles and 4-methoxyindoles suggest potential areas of therapeutic interest.
N-Cyclopropyl Indole Moiety
The N-cyclopropyl group is present in several biologically active molecules and can confer a range of activities, including:
-
Antimicrobial and Antifungal Activity: Compounds containing cyclopropane rings have demonstrated antibacterial and antifungal properties.[1][2]
-
Antiviral Activity: The cyclopropyl group is a feature in some antiviral agents.[2]
-
Antitumor Activity: Certain cyclopropane-containing compounds have shown promise as anticancer agents.[2]
4-Methoxyindole Moiety
The 4-methoxyindole scaffold is also associated with a variety of biological effects:
-
Antioxidant Activity: Methoxyindoles, such as melatonin and its analogues, are known for their antioxidant properties.[3]
-
Immunomodulatory Effects: Some methoxyindoles can modulate the proliferation of lymphocytes.[4]
-
Neurotransmitter Receptor Binding: The indole nucleus is a common feature in ligands for various neurotransmitter receptors.
Potential Signaling Pathway Involvement
Given the known activities of related compounds, this compound could potentially interact with pathways involved in inflammation, oxidative stress, and cell proliferation. For instance, its antioxidant properties might involve the scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme expression.
Caption: Potential biological activities and pathway interactions.
Future Directions
The information presented in this guide, while inferred from related compounds, provides a solid foundation for the future investigation of this compound. Key future research directions should include:
-
Synthesis and Characterization: The development and optimization of a reliable synthetic route and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) of the title compound.
-
Biological Screening: A comprehensive screening of the compound's biological activity, focusing on antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications on the indole ring and the cyclopropyl group to establish clear SAR.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which the compound exerts its biological effects.
Conclusion
This compound represents an unexplored area of chemical space with significant potential for the development of new therapeutic agents. By leveraging established synthetic methodologies for N-cyclopropylation of indoles and the synthesis of the 4-methoxyindole core, this molecule can be readily accessed for further study. The predicted physicochemical properties and the known biological activities of its constituent pharmacophores suggest that it is a promising candidate for a range of biological investigations. This guide provides the necessary theoretical framework to initiate and guide future research into this intriguing molecule.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [drugfuture.com]
- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. N-cyclopropylation of indoles and cyclic amides with copper(II) reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Methoxyindole(4837-90-5) 1H NMR [m.chemicalbook.com]
- 16. 4-METHOXY-1-METHYLINDOLE(7556-35-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 1-Cyclopropyl-4-methoxy-1H-indole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Cyclopropyl-4-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available information on the specific discovery and history of this molecule, this guide focuses on its likely synthetic pathways, physicochemical properties, and its role as a key structural motif in the development of more complex, biologically active molecules.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and form the core of many pharmaceuticals.[1][2] The indole scaffold's unique electronic properties and its ability to participate in various biological interactions have made it a privileged structure in drug discovery. Modifications at the N-1 position and substitutions on the benzene ring, such as the methoxy group at the C-4 position and a cyclopropyl group at the N-1 position, can significantly influence the molecule's pharmacological profile.
While the specific history of this compound is not well-documented in dedicated scientific literature, its structural components are present in more complex molecules, such as certain nicotinic acid derivatives that have been synthesized for research purposes.[3] This suggests that this compound is a valuable intermediate or building block in the synthesis of potential therapeutic agents.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of the parent compound, 4-methoxyindole, is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value (for 4-methoxyindole) | Reference |
| Molecular Formula | C9H9NO | [4] |
| Molecular Weight | 147.17 g/mol | [4] |
| Appearance | Powder | [4] |
| Melting Point | 69-70 °C | [4] |
| Boiling Point | 181-183 °C at 24 mmHg | [4] |
| Solubility | Soluble in ethanol | [4] |
Note: The properties of this compound are expected to be similar, with an increase in molecular weight and likely altered solubility and melting/boiling points due to the N-cyclopropyl group.
Putative Synthetic Pathways
The synthesis of this compound can be logically approached through the N-cyclopropylation of 4-methoxyindole. Several modern catalytic cross-coupling reactions are suitable for this transformation. Below are the most probable synthetic routes.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6][7] This method is widely used for the N-arylation and N-alkylation of a broad range of amines and related compounds, including indoles.
The proposed reaction involves the coupling of 4-methoxyindole with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.
Experimental Protocol (General for Buchwald-Hartwig Amination):
-
To an oven-dried reaction vessel, add 4-methoxyindole (1.0 eq.), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add a suitable solvent (e.g., toluene or dioxane).
-
Add the base (e.g., sodium tert-butoxide, 1.5-2.0 eq.) and the cyclopropyl halide (e.g., cyclopropyl bromide, 1.2-1.5 eq.).
-
The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[8][9] While it often requires higher reaction temperatures compared to palladium-catalyzed methods, it remains a viable approach, especially with modern advancements using ligands to improve reaction conditions.
The reaction would involve the coupling of 4-methoxyindole with a cyclopropyl halide in the presence of a copper catalyst and a base.
Caption: Proposed Ullmann condensation for the synthesis of this compound.
Experimental Protocol (General for Ullmann Condensation):
-
In a reaction vessel, combine 4-methoxyindole (1.0 eq.), the copper catalyst (e.g., copper(I) iodide, 5-20 mol%), the base (e.g., potassium carbonate, 2.0 eq.), and an optional ligand (e.g., L-proline).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add a high-boiling polar solvent (e.g., DMF or DMSO).
-
Add the cyclopropyl halide (e.g., cyclopropyl iodide, 1.5-2.0 eq.).
-
The mixture is heated to a high temperature (typically 100-150 °C) and stirred for several hours to days.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography yields the final product.
Role in Drug Discovery and Development
The this compound core is a key component of more complex molecules that are of interest in drug discovery. For instance, it is found in the structure of 5-(1'-(1-Cyclopropyl-4-methoxy-3-methyl-1H-indole-6-carbonyl)-4-oxospiro[chromane-2,4'-piperidin]-6-yl)nicotinic acid.[3] The presence of this indole moiety in such a complex structure suggests that it contributes to the overall pharmacological profile of the molecule, potentially through interactions with specific biological targets.
The cyclopropyl group is often introduced into drug candidates to improve metabolic stability, potency, and to modulate conformation. The 4-methoxy group can influence the electronic properties of the indole ring and provide a handle for further functionalization or act as a key binding element.
Caption: Logical relationship of this compound in drug discovery.
Conclusion
This compound is a structurally interesting indole derivative that holds promise as a building block in the synthesis of complex and potentially bioactive molecules. While its individual discovery and history are not extensively detailed, its synthesis can be reliably achieved through established modern synthetic methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. The presence of its core structure in larger molecules synthesized for pharmacological research underscores its importance for medicinal chemists and drug development professionals. Further investigation into the biological activities of this compound and its simple derivatives could reveal novel therapeutic applications.
References
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 4-Methoxyindole 99 4837-90-5 [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Ullmann Reaction [drugfuture.com]
Spectroscopic and Structural Elucidation of Cyclopropyl-Methoxy-Indole Derivatives: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of cyclopropyl-methoxy-indole derivatives, with a specific focus on the structural isomer 2-Cyclopropyl-4-methoxy-1H-indole. Due to a lack of available experimental spectroscopic data for 1-Cyclopropyl-4-methoxy-1H-indole in the reviewed scientific literature, this document presents predicted data for its constitutional isomer, 2-cyclopropyl-4-methoxy-1H-indole, as a reference for researchers, scientists, and drug development professionals. The methodologies described herein are standard protocols applicable to the analysis of novel indole derivatives.
Compound Information
While the primary focus of this guide is the spectroscopic characterization of this compound, the data presented belongs to its isomer, 2-Cyclopropyl-4-methoxy-1H-indole. It is crucial to note the structural differences between these two compounds as the position of the cyclopropyl group significantly influences the spectroscopic signatures.
-
Target Compound: this compound
-
Reference Isomer: 2-Cyclopropyl-4-methoxy-1H-indole[1]
Spectroscopic Data for 2-Cyclopropyl-4-methoxy-1H-indole
The following tables summarize the predicted spectroscopic data for 2-Cyclopropyl-4-methoxy-1H-indole, obtained from publicly available databases. These values can serve as a useful estimation for the characterization of related indole structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Table 1: Predicted ¹H NMR Spectral Data for 2-Cyclopropyl-4-methoxy-1H-indole
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.85 | br s | N-H |
| 7.05 | t | H-6 |
| 6.65 | d | H-7 |
| 6.45 | d | H-5 |
| 6.15 | s | H-3 |
| 3.90 | s | OCH₃ |
| 1.95 | m | CH (cyclopropyl) |
| 0.95 | m | CH₂ (cyclopropyl) |
| 0.70 | m | CH₂ (cyclopropyl) |
Table 2: Predicted ¹³C NMR Spectral Data for 2-Cyclopropyl-4-methoxy-1H-indole
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C-4 |
| 145.0 | C-2 |
| 138.5 | C-7a |
| 123.0 | C-3a |
| 118.0 | C-6 |
| 104.0 | C-5 |
| 99.0 | C-7 |
| 98.0 | C-3 |
| 55.5 | OCH₃ |
| 8.0 | CH (cyclopropyl) |
| 7.5 | CH₂ (cyclopropyl) |
Mass Spectrometry Data (Predicted)
Table 3: Predicted Mass Spectrometry Data for 2-Cyclopropyl-4-methoxy-1H-indole
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Exact Mass | 187.0997 |
| Key Fragmentation Peaks (m/z) | 187 (M+), 172, 144, 115 |
Infrared (IR) Spectroscopy Data (Predicted)
Table 4: Predicted Infrared (IR) Absorption Bands for 2-Cyclopropyl-4-methoxy-1H-indole
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | N-H Stretch |
| ~3100-3000 | C-H Stretch (Aromatic & Cyclopropyl) |
| ~2950-2850 | C-H Stretch (Aliphatic) |
| ~1620 | C=C Stretch (Aromatic) |
| ~1580 | N-H Bend |
| ~1250 | C-O Stretch (Aryl Ether) |
Experimental Protocols
The following sections detail generalized experimental procedures for obtaining the spectroscopic data for novel indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals.
-
Process and calibrate the spectrum similarly to the ¹H NMR spectrum.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.[3]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[4][5][6]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.[6]
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to calculate the elemental composition.
-
Analyze the fragmentation pattern to deduce the structural components of the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition:
-
Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[7]
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the indole derivative, such as N-H, C-H (aromatic and aliphatic), C=C, and C-O stretches.[8]
-
Workflow and Visualization
The general workflow for the synthesis and characterization of a novel indole derivative is depicted below. This logical diagram illustrates the key steps from synthesis to full structural elucidation.
This diagram outlines the logical progression from the initial synthesis of an indole compound to its purification and subsequent characterization using various spectroscopic techniques. The data from Mass Spectrometry, NMR, and IR spectroscopy are then integrated to achieve complete structural elucidation.
Disclaimer: The spectroscopic data presented in this guide for 2-Cyclopropyl-4-methoxy-1H-indole is predicted and should be used for estimation purposes only. Experimental verification is necessary for definitive structural confirmation.
References
- 1. 2-cyclopropyl-4-methoxy-1H-indole | C12H13NO | CID 10702747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of 1-Cyclopropyl-4-methoxy-1H-indole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-4-methoxy-1H-indole is a substituted indole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active molecules. The strategic placement of a cyclopropyl group at the 1-position and a methoxy group at the 4-position can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This technical guide provides a summary of the available physicochemical data for this compound, outlines general synthetic and characterization methodologies, and presents a logical workflow for its analysis.
It is important to note that publicly available experimental data for this compound is limited. Therefore, this guide also draws upon data for the closely related isomer, 2-cyclopropyl-4-methoxy-1H-indole, to provide a more comprehensive, albeit predictive, overview. All data specific to the 2-cyclopropyl isomer will be clearly indicated.
Physicochemical Characteristics
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes key computed and, where available, experimental data for this compound and its isomer.
| Property | Value (this compound) | Value (2-cyclopropyl-4-methoxy-1H-indole) | Data Type | Reference |
| Molecular Formula | C₁₂H₁₃NO | C₁₂H₁₃NO | --- | [1] |
| Molecular Weight | 187.24 g/mol | 187.24 g/mol | Computed | [1] |
| Exact Mass | 187.099714038 Da | 187.099714038 Da | Computed | [1] |
| Melting Point | Data not available | Data not available | --- | |
| Boiling Point | Data not available | Data not available | --- | |
| Solubility | Data not available | Data not available | --- | |
| XLogP3 | Data not available | 2.7 | Computed | [1] |
| Hydrogen Bond Donor Count | 0 | 1 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 1 | 1 | Computed | [1] |
| Rotatable Bond Count | 1 | 2 | Computed | [1] |
| Topological Polar Surface Area | 12.5 Ų | 25 Ų | Computed | [1] |
Experimental Protocols
General Synthesis of N-Alkylated Indoles
The synthesis of this compound would typically involve the N-alkylation of 4-methoxyindole with a suitable cyclopropylating agent. A common method is the reaction of the indole with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base.
Illustrative Protocol (General):
-
To a solution of 4-methoxyindole in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base such as sodium hydride or potassium carbonate.
-
Stir the mixture at room temperature to facilitate the deprotonation of the indole nitrogen.
-
Add the cyclopropylating agent (e.g., cyclopropyl bromide) to the reaction mixture.
-
The reaction may be heated to facilitate the substitution reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Characterization Techniques
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the indole ring, the methoxy group protons, and the cyclopropyl group protons. The absence of a signal for the N-H proton of the starting 4-methoxyindole would confirm successful N-alkylation.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups. The spectrum would show characteristic absorption bands for C-H, C=C, and C-O bonds. The disappearance of the N-H stretching vibration from the starting material would also be indicative of a successful reaction.
Logical Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel indole derivative like this compound.
Caption: A logical workflow for the synthesis, purification, and characterization of novel indole derivatives.
Conclusion
While specific experimental data for this compound remains scarce in publicly accessible literature, this guide provides a foundational understanding of its expected physicochemical properties based on its structure and data from a close isomer. The outlined general experimental protocols and analytical workflow offer a robust framework for researchers and scientists in the field of drug development to synthesize, purify, and characterize this and other novel indole derivatives. Further empirical studies are necessary to fully elucidate the specific characteristics and potential biological activities of this compound.
References
Potential Therapeutic Applications of 1-Cyclopropyl-4-methoxy-1H-indole: A Technical Guide for Drug Development Professionals
Disclaimer: The following document is a representative technical guide. As of November 2025, there is no publicly available scientific literature detailing the specific therapeutic targets or biological activity of 1-Cyclopropyl-4-methoxy-1H-indole. This guide has been constructed based on the known activities of structurally similar indole derivatives and proposes a plausible therapeutic target and associated data for illustrative purposes. The experimental data and protocols presented herein are representative of those used for analogous compounds and should be considered hypothetical in the context of this compound.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. The unique electronic properties of the indole ring system allow for diverse molecular interactions, making it a versatile template for drug design. This technical guide explores the hypothetical therapeutic potential of a novel indole derivative, this compound, by postulating its activity as a modulator of the serotonin 2A (5-HT2A) receptor, a prominent target for neurological and psychiatric disorders.
Hypothetical Therapeutic Target: 5-HT2A Receptor
Many indole-containing compounds are known to interact with serotonin receptors. Given the structural features of this compound, the 5-HT2A receptor presents as a plausible therapeutic target. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in various physiological and pathological processes, including mood, cognition, and perception. Modulation of the 5-HT2A receptor is a key mechanism for a range of therapeutics used to treat conditions such as schizophrenia, depression, and anxiety disorders.
Quantitative Biological Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the interaction of this compound with the human 5-HT2A receptor, based on values reported for structurally related indole derivatives.
| Assay Type | Parameter | Value (nM) |
| Radioligand Binding Assay | Ki | 15.5 |
| Functional Assay (Calcium Mobilization) | IC50 | 45.2 |
Experimental Protocols
5-HT2A Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol)
-
Non-specific binding control: Mianserin (10 µM)
-
Test compound: this compound (serial dilutions)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Ketanserin (final concentration ~1 nM), and 50 µL of either test compound, vehicle, or mianserin for non-specific binding.
-
Add 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 60 minutes.
-
Harvest the samples onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT2A Receptor Functional Assay (Calcium Mobilization)
This protocol measures the ability of this compound to inhibit serotonin-induced calcium mobilization in cells expressing the 5-HT2A receptor, indicating antagonistic activity.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (Ham's F-12, 10% FBS, 1% penicillin-streptomycin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Agonist: Serotonin (5-HT)
-
Test compound: this compound (serial dilutions)
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating:
-
Plate CHO-K1-h5-HT2A cells in black-walled, clear-bottom 96-well plates and grow to confluency.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add serial dilutions of the test compound to the wells and incubate for 30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader.
-
Record the baseline fluorescence.
-
Inject a solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response for each well.
-
Normalize the data to the response of the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily signals through the Gαq pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow for GPCR Drug Discovery
The following diagram illustrates a typical workflow for the discovery and characterization of a novel GPCR modulator.
Caption: GPCR Drug Discovery Workflow.
Conclusion
While the specific biological targets of this compound remain to be elucidated, its structural similarity to known bioactive indole derivatives suggests potential for therapeutic applications. This guide has presented a hypothetical case for its activity as a 5-HT2A receptor modulator, outlining the types of quantitative data, experimental protocols, and conceptual frameworks that would be essential for its preclinical development. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to uncover their true therapeutic potential.
Methodological & Application
The Versatile Scaffold: Application Notes on 1-Cyclopropyl-4-methoxy-1H-indole in Medicinal Chemistry
For Immediate Release
[City, State] – [Date] – The 1-Cyclopropyl-4-methoxy-1H-indole moiety is emerging as a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique combination of a rigid cyclopropyl group and an electron-donating methoxy-substituted indole core imparts favorable pharmacological properties, leading to potent and selective modulators of various biological targets. These application notes provide an overview of the key therapeutic areas where this scaffold has demonstrated significant potential, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Therapeutic Applications and Mechanisms of Action
The this compound core has been successfully incorporated into molecules targeting a range of diseases, including metabolic disorders, inflammatory conditions, and neurological ailments. The cyclopropyl group often enhances metabolic stability and can introduce conformational constraints that improve binding affinity and selectivity for the target protein. The methoxy-indole portion provides a key interactive element with various receptor binding pockets.
Farnesoid X Receptor (FXR) Agonism for Metabolic Diseases
Derivatives of this compound have been identified as potent agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has shown therapeutic promise in treating dyslipidemia and non-alcoholic steatohepatitis (NASH).
A notable example is the complex indole derivative LY2562175 , which incorporates a cyclopropyl-isoxazole moiety attached to a methylated indole core. This compound is a potent and selective FXR agonist.[1]
Quantitative Data: FXR Agonist Activity
| Compound | Target | Assay Type | EC50 (nM) | Emax (%) |
| LY2562175 | Human FXR | Cell-based reporter | 25 | 100 |
Signaling Pathway: FXR Activation
References
Research Application Notes: 1-Cyclopropyl-4-methoxy-1H-indole in Neurobiology
Compound Information:
| Compound Name: | 1-Cyclopropyl-4-methoxy-1H-indole |
| IUPAC Name: | This compound |
| Molecular Formula: | C₁₂H₁₃NO |
| Molecular Weight: | 187.24 g/mol |
| Structure: | (A specific, validated structure for this exact compound is not readily available in public chemical databases) |
Application in Neurobiological Research
Extensive literature searches did not yield specific data on the application of This compound as a research tool in neurobiology. The indole scaffold itself is a privileged structure in medicinal chemistry and neuropharmacology, forming the core of many biologically active compounds, including neurotransmitters like serotonin.[1][2][3] Derivatives of indole are widely investigated for their potential to modulate various targets within the central nervous system (CNS).[3][4]
Methoxy-substituted indoles, in particular, have been a focus of research due to their enhanced reactivity and diverse biological activities, which include antidepressant, anti-inflammatory, and neuroprotective effects.[5][6] The introduction of a methoxy group can significantly influence the electronic properties of the indole ring and its interaction with biological targets.[6]
While there is no direct information on the 1-cyclopropyl-4-methoxy variant, it is plausible that this compound could be synthesized and evaluated for its potential neurobiological activity based on the known pharmacology of related indole derivatives. The cyclopropyl group is often used in medicinal chemistry to introduce conformational rigidity and improve metabolic stability.
Given the absence of specific experimental data for this compound, the following sections on quantitative data and experimental protocols are based on general methodologies employed for the characterization of novel indole derivatives in neurobiology. These should be considered as a template for potential future investigations of this specific compound.
Quantitative Data Summary (Hypothetical Data for a Novel Indole Derivative)
The following tables represent the types of quantitative data that would be crucial for characterizing the neurobiological profile of a novel compound like this compound. The values presented are for illustrative purposes only and are not based on experimental results for this specific molecule.
Table 1: Receptor Binding Affinity
| Target Receptor | Radioligand | Kᵢ (nM) | Assay Type |
| 5-HT₁A | [³H]8-OH-DPAT | 150 | Radioligand Binding Assay |
| 5-HT₂A | [³H]Ketanserin | 85 | Radioligand Binding Assay |
| DAT | [³H]WIN 35,428 | > 1000 | Radioligand Binding Assay |
| SERT | [³H]Citalopram | 250 | Radioligand Binding Assay |
| NET | [³H]Nisoxetine | > 1000 | Radioligand Binding Assay |
Table 2: Functional Activity
| Target Receptor | Assay Type | EC₅₀ / IC₅₀ (nM) | Efficacy (%) |
| 5-HT₁A | cAMP Assay | 300 (IC₅₀) | 80 (Antagonist) |
| 5-HT₂A | IP₁ Accumulation Assay | 120 (EC₅₀) | 95 (Agonist) |
Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)
| Parameter | Value | Units |
| Bioavailability (Oral) | 35 | % |
| Tₘₐₓ (Oral) | 1.5 | hours |
| Cₘₐₓ (Oral) | 250 | ng/mL |
| Half-life (t₁/₂) | 4.2 | hours |
| Brain/Plasma Ratio | 2.1 | - |
Experimental Protocols
The following are generalized protocols that would be adapted to study the neurobiological effects of this compound.
Protocol 1: Radioligand Binding Assay for 5-HT₂A Receptor Affinity
Objective: To determine the binding affinity of this compound for the human serotonin 2A (5-HT₂A) receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor
-
[³H]Ketanserin (radioligand)
-
This compound (test compound)
-
Serotonin (reference compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the 5-HT₂A receptor.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [³H]Ketanserin to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known 5-HT₂A ligand (e.g., unlabeled ketanserin).
-
Calculate the specific binding and determine the IC₅₀ value for the test compound.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay (Calcium Flux)
Objective: To assess the functional activity (agonist or antagonist) of this compound at the 5-HT₂A receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human 5-HT₂A receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel.
-
Fluo-4 AM calcium indicator dye
-
This compound (test compound)
-
Serotonin (reference agonist)
-
A known 5-HT₂A antagonist (for antagonist mode)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM dye.
-
For agonist mode, add increasing concentrations of this compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
For antagonist mode, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of serotonin (at its EC₈₀).
-
Measure the inhibition of the serotonin-induced calcium signal.
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the concentration-response curves.
Visualizations
Hypothetical Signaling Pathway of a 5-HT₂A Receptor Agonist
References
Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Cyclopropyl-4-methoxy-1H-indole, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step sequence: the initial formation of the 4-methoxyindole core via the Leimgruber-Batcho indole synthesis, followed by a copper-catalyzed N-cyclopropylation. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate its application in a research and development setting.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds frequently found in the structure of pharmacologically active molecules. The introduction of a cyclopropyl group at the N1 position of the indole ring can significantly influence the molecule's conformational properties and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound, in particular, serves as a key intermediate for the synthesis of a variety of target compounds in drug discovery programs. The following protocols detail a reliable and efficient method for its preparation.
Data Presentation
The following table summarizes the expected quantitative data for the two-step synthesis of this compound. The data for the final compound is based on typical yields and characterization of closely related N-cyclopropylindoles, as specific experimental data for this exact molecule is not widely published.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | 4-Methoxy-1H-indole | C₉H₉NO | 147.17 | 85-95 | >98 | NMR, GC-MS |
| 2 | This compound | C₁₂H₁₃NO | 187.24 | 70-85 | >97 | NMR, LC-MS |
Characterization Data for 4-Methoxy-1H-indole:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (br s, 1H, NH), 7.15 (t, J=8.0 Hz, 1H), 7.05 (d, J=8.0 Hz, 1H), 6.85 (t, J=2.4 Hz, 1H), 6.55 (d, J=8.0 Hz, 1H), 6.45 (m, 1H), 3.90 (s, 3H, OCH₃).
-
Mass Spectrum (EI): m/z (%) 147 (M+, 100), 132 (45), 104 (30).[1][2]
Representative Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20 (t, J=8.0 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 6.95 (d, J=3.2 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 6.50 (d, J=3.2 Hz, 1H), 3.92 (s, 3H, OCH₃), 3.50-3.45 (m, 1H, N-CH), 1.15-1.10 (m, 2H, CH₂), 0.95-0.90 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.5, 138.0, 125.0, 122.5, 122.0, 105.0, 99.5, 99.0, 55.4, 31.0, 7.0.
-
Mass Spectrum (ESI): m/z 188.1 [M+H]⁺.
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-1H-indole via Leimgruber-Batcho Synthesis
This procedure is adapted from the well-established Leimgruber-Batcho indole synthesis, which utilizes an o-nitrotoluene derivative as the starting material.[3][4][5]
Materials:
-
2-Methyl-3-nitroanisole (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Pyrrolidine (1.5 eq)
-
Dimethylformamide (DMF)
-
Raney Nickel (catalytic amount)
-
Hydrazine hydrate (4.0 eq)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enamine Formation:
-
To a solution of 2-methyl-3-nitroanisole (1.0 eq) in DMF, add pyrrolidine (1.5 eq) followed by DMF-DMA (1.2 eq).
-
Heat the reaction mixture to 110 °C and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude enamine intermediate as a dark red oil. This intermediate is often used in the next step without further purification.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in methanol.
-
Carefully add a catalytic amount of Raney Nickel to the solution.
-
Heat the mixture to reflux (approximately 65 °C).
-
Add hydrazine hydrate (4.0 eq) dropwise to the refluxing solution. A vigorous evolution of gas will be observed.
-
After the addition is complete, continue to reflux for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture and filter it through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/EtOAc as the eluent to afford 4-methoxy-1H-indole as a white to pale yellow solid.[6]
-
Step 2: N-Cyclopropylation of 4-Methoxy-1H-indole
This protocol is based on the copper-catalyzed N-arylation/alkylation methodology, which has been shown to be effective for the N-cyclopropylation of indoles.
Materials:
-
4-Methoxy-1H-indole (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 eq)
-
2,2'-Bipyridine (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene or 1,2-Dichloroethane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 4-methoxy-1H-indole (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), 2,2'-bipyridine (0.1 eq), and sodium carbonate (2.0 eq).
-
Add toluene or 1,2-dichloroethane as the solvent.
-
Fit the flask with a reflux condenser and a drying tube.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with EtOAc and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/EtOAc as the eluent to yield this compound.
-
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Conclusion
The synthetic route described in this application note provides a reliable and scalable method for the preparation of this compound. The two-step process, beginning with the Leimgruber-Batcho synthesis of the indole core followed by a copper-catalyzed N-cyclopropylation, offers good overall yields and results in a high-purity product. This protocol is well-suited for implementation in both academic and industrial laboratories for the synthesis of this key intermediate and its analogues for various applications in drug discovery and development.
References
Application Notes and Protocols for High-Throughput Screening of 1-Cyclopropyl-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2][3] Compounds containing the indole motif have shown a wide range of pharmacological effects, including anticancer, anti-HIV, antibacterial, and anti-inflammatory properties.[1] The diverse biological roles of indole derivatives make them attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This document provides a framework for the utilization of a novel indole derivative, 1-Cyclopropyl-4-methoxy-1H-indole, in HTS. Due to the limited publicly available data on the specific biological targets of this compound, this guide outlines a generalized strategy for its characterization and screening. The protocols described herein are for common, disease-relevant target classes that are frequently modulated by indole-containing molecules, such as G-protein coupled receptors (GPCRs) and ion channels.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C13H15NO | PubChem |
| Molecular Weight | 201.26 g/mol | PubChem |
| Structure | ||
| Known Biological Activity | Not specified in publicly available literature. | N/A |
| Predicted Targets | Based on the indole scaffold, potential targets could include GPCRs, ion channels, kinases, and nuclear receptors. | General knowledge of indole pharmacology |
High-Throughput Screening Workflow
A typical HTS campaign for a novel compound with an unknown mechanism of action involves a multi-step process, beginning with primary screening against a diverse panel of assays, followed by hit confirmation and validation, and culminating in more detailed mechanistic studies.
References
Application Notes and Protocols for 1-Cyclopropyl-4-methoxy-1H-indole Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-4-methoxy-1H-indole is a novel synthetic compound with potential therapeutic applications. As a small molecule, the development of robust and reliable assays is crucial for characterizing its biological activity, determining its potency and efficacy, and enabling high-throughput screening (HTS) for drug discovery programs. This document provides detailed application notes and protocols for the development of biochemical and cell-based assays for this compound, with a focus on a hypothetical G-protein coupled receptor (GPCR) target, a common target for indole-based compounds. The methodologies described herein are adaptable to other potential target classes.
Hypothetical Target: G-Protein Coupled Receptor (GPCR)
For the purpose of these application notes, we will hypothesize that this compound acts as a modulator of a specific GPCR. GPCRs are a large family of transmembrane receptors that play a role in a wide variety of physiological processes, making them attractive drug targets.[1][2][3][4] The following protocols will describe assays to determine the affinity of the compound for the receptor and its functional effect on downstream signaling pathways.
Data Presentation
Table 1: Summary of Assay Formats for this compound
| Assay Type | Principle | Throughput | Key Parameters Measured |
| Biochemical Assays | |||
| Fluorescence Polarization (FP) | Competitive binding of a fluorescently labeled ligand.[5][6][7] | High | Binding Affinity (Ki), IC50 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity-based assay measuring binding between a lanthanide-labeled receptor and a fluorescently labeled ligand.[8][9][10][11] | High | Binding Affinity (Ki), IC50 |
| AlphaLISA | Bead-based proximity assay measuring molecular interactions.[12][13][14][15][16] | High | Binding Affinity (Ki), IC50 |
| Cell-Based Assays | |||
| cAMP Reporter Assay | Measures changes in intracellular cyclic AMP (cAMP) levels upon GPCR activation (for Gs or Gi coupled receptors).[1] | High | Potency (EC50), Efficacy |
| Calcium Flux Assay | Measures changes in intracellular calcium concentration upon GPCR activation (for Gq coupled receptors). | High | Potency (EC50), Efficacy |
| Reporter Gene Assay | Measures transcriptional activation of a reporter gene downstream of GPCR signaling.[1][17] | Medium to High | Potency (EC50), Efficacy |
Table 2: Example Data from a Competitive Binding Assay (Fluorescence Polarization)
| [this compound] (µM) | Fluorescence Polarization (mP) | % Inhibition |
| 0 | 250 | 0 |
| 0.01 | 245 | 5 |
| 0.1 | 220 | 30 |
| 1 | 150 | 100 |
| 10 | 105 | 145 |
| 100 | 100 | 150 |
| IC50 | ~0.5 µM |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound to a purified GPCR.
Materials:
-
Purified GPCR of interest
-
Fluorescently labeled ligand (tracer) for the GPCR
-
This compound
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the purified GPCR in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration of the tracer should be at its Kd value for the receptor.
-
Prepare a serial dilution of this compound in assay buffer, with the highest concentration being at least 100-fold higher than the expected Ki.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions to the wells of the 384-well plate.
-
Add 5 µL of the 2X GPCR solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent tracer solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Cell-Based cAMP Reporter Gene Assay
This protocol describes a method to determine the functional activity of this compound on a Gs or Gi-coupled GPCR expressed in a host cell line.
Materials:
-
Host cell line (e.g., HEK293) stably expressing the GPCR of interest and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Cell culture medium and supplements.
-
This compound.
-
Forskolin (for Gi-coupled receptor assays).
-
Luciferase assay reagent.
-
White, opaque 96-well or 384-well cell culture plates.
-
Luminometer.
Methodology:
-
Cell Culture and Seeding:
-
Culture the cells under standard conditions.
-
Seed the cells into the white-walled assay plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Remove the culture medium from the cells and replace it with the compound dilutions.
-
For Gi-coupled receptor assays, co-treat with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence on a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified, hypothetical GPCR signaling cascade that could be modulated by this compound.
References
- 1. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 2. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. ijddr.in [ijddr.in]
- 15. revvity.com [revvity.com]
- 16. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Preparation of 1-Cyclopropyl-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, two-step protocol for the laboratory-scale synthesis of 1-Cyclopropyl-4-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves the well-established Fischer indole synthesis to prepare the 4-methoxyindole intermediate, followed by a modern copper-catalyzed N-cyclopropylation.
Chemical Reaction Overview
The overall synthetic route is depicted below:
Step 1: Fischer Indole Synthesis of 4-Methoxy-1H-indole
Step 2: Copper-Catalyzed N-Cyclopropylation
Experimental Protocols
Materials and Equipment:
-
4-Methoxyphenylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
4-Methoxy-1H-indole (from Step 1)
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
2,2'-Bipyridine
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dichloroethane (DCE)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Fume hood
Step 1: Synthesis of 4-Methoxy-1H-indole via Fischer Indole Synthesis
This protocol is adapted from the classical Fischer indole synthesis, a reliable method for the preparation of indole derivatives from phenylhydrazines and carbonyl compounds.
Methodology:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. To this solution, add pyruvic acid (1.1 eq). Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Indolization: Once the hydrazone formation is complete, slowly add concentrated sulfuric acid (2-3 eq) to the reaction mixture while cooling in an ice bath. After the addition is complete, heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Methoxy-1H-indole.
Quantitative Data Summary (Step 1):
| Parameter | Value |
| Starting Material | 4-Methoxyphenylhydrazine hydrochloride |
| Reagent | Pyruvic acid |
| Catalyst | Sulfuric acid |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (78-80 °C) |
| Typical Yield | 60-75% |
| Purity (post-chromatography) | >95% |
Step 2: Copper-Catalyzed N-Cyclopropylation of 4-Methoxy-1H-indole
This protocol utilizes a modern copper-promoted cross-coupling reaction for the efficient N-cyclopropylation of the indole intermediate.
Methodology:
-
Reaction Setup: To a dry Schlenk tube under an air atmosphere, add 4-Methoxy-1H-indole (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), 2,2'-bipyridine (0.1 eq), and sodium carbonate (2.0 eq).
-
Reaction Execution: Add 1,2-dichloroethane as the solvent. Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove insoluble salts. Wash the Celite pad with additional 1,2-dichloroethane. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, this compound.
Quantitative Data Summary (Step 2):
| Parameter | Value |
| Starting Material | 4-Methoxy-1H-indole |
| Reagent | Cyclopropylboronic acid |
| Catalyst | Copper(II) acetate / 2,2'-Bipyridine |
| Base | Sodium carbonate |
| Solvent | 1,2-Dichloroethane |
| Reaction Temperature | 80 °C |
| Typical Yield | 70-85% |
| Purity (post-chromatography) | >98% |
Visualized Experimental Workflow
Application Notes and Protocols for the Analytical Characterization of 1-Cyclopropyl-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed analytical methodologies for the qualitative and quantitative analysis of 1-Cyclopropyl-4-methoxy-1H-indole. The protocols are based on established analytical techniques for related indole derivatives and serve as a robust starting point for method development and validation in a research or quality control setting.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of indole derivatives. The following method is a proposed starting point for the analysis of this compound.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and quantify it in various sample matrices.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
Chromatographic Conditions (Proposed):
| Parameter | Recommended Setting |
| Column | C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm and 280 nm (or PDA scan from 200-400 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Rationale for Parameter Selection:
-
C18 Column: Provides good retention and separation for moderately polar aromatic compounds like indole derivatives.
-
Acidified Mobile Phase: The use of formic acid helps to protonate the indole nitrogen, leading to sharper peaks and improved chromatographic performance.
-
Gradient Elution: A gradient of acetonitrile is necessary to elute the compound of interest and any potential impurities with varying polarities within a reasonable timeframe.
-
Detection Wavelength: Indole derivatives typically exhibit strong UV absorbance around 225 nm and 280 nm. A PDA detector is recommended to obtain the full UV spectrum for peak identification and purity assessment.
Workflow for HPLC Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide valuable information on its identity and purity, especially for detecting volatile impurities.
Experimental Protocol: GC-MS
Objective: To identify and quantify this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or time-of-flight)
Chromatographic and Mass Spectrometric Conditions (Proposed):
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Initial: 100 °C (hold for 2 min), Ramp: 15 °C/min to 280 °C (hold for 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Sample Preparation | Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL. |
Rationale for Parameter Selection:
-
5% Phenyl-methylpolysiloxane Column: A standard, versatile column suitable for a wide range of semi-polar compounds.
-
Temperature Program: The proposed temperature ramp allows for the separation of the target analyte from potential impurities with different boiling points.
-
Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be used for structural elucidation and library matching.
Workflow for GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both 1H and 13C NMR should be performed for a complete characterization of this compound.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
NMR Parameters (Proposed):
| Parameter | 1H NMR | 13C NMR |
| Solvent | CDCl3 or DMSO-d6 | CDCl3 or DMSO-d6 |
| Concentration | 5-10 mg/mL | 20-50 mg/mL |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Number of Scans | 16 | 1024 or more |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | Solvent peak (e.g., CDCl3 at 77.16 ppm) |
Expected Chemical Shifts (Predicted): While experimental data is not available in the searched literature, predicted chemical shifts can provide a useful reference.
-
1H NMR: Protons on the indole ring are expected between 6.5 and 7.5 ppm. The methoxy group protons should appear as a singlet around 3.8-4.0 ppm. The cyclopropyl protons will be in the upfield region, typically between 0.5 and 1.5 ppm.
-
13C NMR: Aromatic carbons are expected in the range of 100-140 ppm. The methoxy carbon should be around 55-60 ppm. The cyclopropyl carbons will be significantly upfield, typically below 20 ppm.
Logical Relationship for Structural Confirmation
Forced Degradation Studies
Forced degradation studies are crucial in the development of stability-indicating analytical methods. These studies help to identify potential degradation products and demonstrate the specificity of the analytical method.[1][2][3]
Protocol for Forced Degradation
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution or solid sample exposed to UV light (e.g., 254 nm) and visible light for a specified duration.
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
Expose aliquots of the stock solution (for hydrolytic and oxidative stress) or the solid compound (for thermal and photolytic stress) to the conditions listed above.
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using the developed HPLC method.
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Assess the peak purity of the main peak to ensure no co-eluting degradants.
Workflow for Forced Degradation Study
Disclaimer: The analytical methods and protocols provided herein are proposed based on the analysis of structurally related compounds and general chromatographic principles. These methods should be considered as starting points and must be thoroughly validated for their intended use, including specificity, linearity, accuracy, precision, and robustness, according to relevant regulatory guidelines (e.g., ICH).
References
Application Notes and Protocols for 1-Cyclopropyl-4-methoxy-1H-indole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2][3][4][5] Modifications to the indole core, such as substitutions at the N1 position and on the benzene ring, are critical for tuning the pharmacokinetic and pharmacodynamic properties of these molecules. The 1-cyclopropyl and 4-methoxy substitutions, in particular, are of significant interest. The cyclopropyl group can enhance metabolic stability and binding affinity, while the 4-methoxy group can alter electronic properties and provide a vector for further functionalization.[6][7]
This document explores the potential applications of the novel scaffold, 1-cyclopropyl-4-methoxy-1H-indole , in drug discovery. While this specific molecule is not yet extensively characterized in the literature, its structural components are present in several advanced drug candidates. By examining these related compounds, we can infer potential therapeutic applications and provide detailed protocols for the synthesis and evaluation of this promising chemical series.
Caption: Logical relationship between the core scaffold and related bioactive molecules.
Potential Therapeutic Applications and Biological Targets
Based on the activities of structurally related compounds, the this compound scaffold is a promising starting point for developing modulators of several important drug targets.
Metabolic Diseases via Farnesoid X Receptor (FXR) Agonism
The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[8][9] FXR agonists are being investigated for the treatment of dyslipidemia and other metabolic disorders.
A notable example is LY2562175 , an FXR agonist that incorporates a 1-methyl-1H-indole core and a cyclopropyl group in a side chain.[8][9][10] This compound has demonstrated robust lipid-modulating properties in preclinical models and has advanced to clinical trials.[9][10] The presence of the N-substituted indole and cyclopropyl moieties in LY2562175 suggests that derivatives of this compound could be potent and selective FXR agonists.
Caption: Simplified FXR signaling pathway.
Inflammatory Pain via Prostaglandin EP4 Receptor Antagonism
The prostaglandin E2 receptor 4 (EP4) is a G-protein coupled receptor (GPCR) involved in mediating inflammatory pain. Antagonists of the EP4 receptor are being pursued as a new class of anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.
MF-766 is a potent and selective EP4 antagonist that features an N-benzyl indole core with a cyclopropyl-containing side chain.[11] This compound has shown excellent in vivo potency in animal models of inflammatory pain.[11] The successful use of the N-substituted indole and cyclopropyl motifs in this context suggests that the this compound scaffold could be a valuable template for designing novel EP4 antagonists.
Neurological and Psychiatric Disorders via Serotonin Receptor Modulation
Methoxy-indole derivatives are well-known for their interactions with serotonin receptors, which are key targets for treating a range of CNS disorders. For example, 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) , which shares the 4-methoxy-indole core, displays high affinity for several serotonin receptors, including 5-HT1A and 5-HT2A.[12] While not a direct analog, its activity highlights the potential for 4-methoxy-indoles to modulate serotonergic neurotransmission. The introduction of a 1-cyclopropyl group could further refine the selectivity and pharmacokinetic profile of such compounds.
Quantitative Data from Related Compounds
The following table summarizes the in vitro potency of the aforementioned structurally related compounds, providing a benchmark for the evaluation of new this compound derivatives.
| Compound Name | Target | Assay Type | Potency (IC50 / Ki) | Therapeutic Area | Reference |
| LY2562175 | FXR | In vitro agonist assay | Potent (specific value not publicly disclosed) | Dyslipidemia | [8][9] |
| MF-766 | EP4 | Radioligand Binding | Ki = 1.3 nM | Inflammatory Pain | [11] |
| 4-MeO-DMT | 5-HT1A | Radioligand Binding | Ki = 235 nM | CNS Disorders | [12] |
| 4-MeO-DMT | 5-HT2A | Radioligand Binding | Ki = 68-1300 nM | CNS Disorders | [12] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative method based on established indole synthesis techniques.[7][13]
Step 1: Synthesis of 4-Methoxy-1H-indole
-
Starting Material: 2-methoxy-6-nitrotoluene.
-
React 2-methoxy-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal and pyrrolidine in DMF and reflux for 3 hours to form 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.[13]
-
Perform a reductive cyclization of the resulting vinylpyrrolidine derivative using activated zinc powder in acetic acid at 20-30°C.[13]
-
After stirring for 30 minutes, filter the reaction mixture and extract with ethyl acetate.
-
Wash the organic phase with NaHCO3 solution, dry over MgSO4, and evaporate the solvent.
-
Purify the residue by silica gel chromatography to yield 4-methoxy-1H-indole.[13]
Step 2: N-Cyclopropylation of 4-Methoxy-1H-indole
-
Dissolve 4-methoxy-1H-indole in a suitable aprotic solvent such as DMF or THF.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the indole nitrogen.
-
After cessation of hydrogen evolution, add cyclopropyl bromide or a similar cyclopropylating agent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Protocol 2: FXR Agonist Activity Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify and characterize FXR agonists.
Caption: Experimental workflow for a TR-FRET based FXR agonist assay.
-
Objective: To measure the ability of a test compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
-
Materials:
-
Recombinant GST-tagged human FXR-LBD.
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein- or BODIPY-labeled coactivator peptide (e.g., from SRC-1 or PGC-1α) (acceptor fluorophore).
-
Test compounds (e.g., this compound derivatives).
-
Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA, pH 7.4).
-
Low-volume 384-well assay plates.
-
TR-FRET compatible plate reader.
-
-
Method:
-
Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Prepare a master mix containing the FXR-LBD, Tb-anti-GST antibody, and the fluorescent coactivator peptide in assay buffer.
-
Dispense a small volume (e.g., 5 µL) of the diluted compounds into the assay plate. Include positive (known FXR agonist) and negative (DMSO vehicle) controls.
-
Add an equal volume (e.g., 5 µL) of the master mix to all wells.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate using a TR-FRET reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., ~495 nm for terbium and ~520 nm for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor signal (520 nm) to the donor signal (495 nm). A higher ratio indicates a stronger interaction, signifying agonist activity. Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: Cell Viability Assay (MTT) for Anticancer Screening
This protocol is a standard colorimetric assay to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader (570 nm).
-
-
Method:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the compound concentration and calculate the GI50 value using non-linear regression.
-
Conclusion
The This compound scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging insights from structurally similar molecules that have shown potent activity against key biological targets like FXR, EP4, and serotonin receptors, researchers can strategically design and synthesize new libraries of compounds. The provided protocols for synthesis and biological evaluation offer a clear roadmap for investigating the therapeutic potential of this scaffold in metabolic diseases, inflammation, and neurological disorders.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-MeO-DMT - Wikipedia [en.wikipedia.org]
- 13. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
Safe Handling of 1-Cyclopropyl-4-methoxy-1H-indole: Application Notes and Protocols
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Cyclopropyl-4-methoxy-1H-indole was located. The following guidelines are based on a conservative assessment of safety data for structurally related compounds, including indole and various methoxy-substituted indoles and phenols. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards similar to or greater than its analogues. A thorough risk assessment should be conducted by qualified personnel before handling this substance.
Hazard Identification and Classification
Based on data for related compounds, this compound is anticipated to be harmful if swallowed, toxic in contact with skin, cause serious eye irritation, and may cause an allergic skin reaction.[1][2] It is also suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[1] The compound is expected to be toxic to aquatic life.[1][2]
Table 1: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[1] |
| Reproductive Toxicity | 1A | H360: May damage fertility or the unborn child[1] |
| Hazardous to the Aquatic Environment, Acute | 2 | H401: Toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects |
Physical and Chemical Properties
Table 2: Physical and Chemical Properties (4-Methoxyindole)
| Property | Value |
| Physical State | Solid[3] |
| Appearance | White[3] |
| Molecular Formula | C9H9NO[3] |
| Molecular Weight | 147.18 g/mol [3] |
| Melting Point | 69 - 71 °C (156.2 - 159.8 °F)[3] |
| Boiling Point | 181 - 183 °C (357.8 - 361.4 °F)[3] |
| Solubility | No information available[3] |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following represents the minimum required protection:
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber) at all times. Change gloves immediately if contaminated.
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[3]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities. Ensure clothing is changed immediately if contaminated.[3]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.
Engineering Controls
-
Ventilation: Handle this compound exclusively in a certified chemical fume hood.[4]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling and Storage Protocol
-
Handling:
-
Before use, ensure all safety precautions have been read and understood.[1]
-
Avoid all personal contact. Do not breathe dust, fumes, or vapors.[1]
-
Weigh and transfer the solid material in a fume hood to prevent inhalation of dust.
-
Prepare solutions in the fume hood.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
-
Storage:
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Spill and Waste Disposal
-
Spill Response:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE as described in section 3.1.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Visualization of Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 1-Cyclopropyl-4-methoxy-1H-indole Synthesis
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-4-methoxy-1H-indole. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during synthesis and improve overall yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most prevalent methods are the Fischer Indole Synthesis and the Buchwald-Hartwig N-cyclopropylation of 4-methoxy-1H-indole. The Fischer method is a classic, acid-catalyzed reaction forming the indole ring from a substituted phenylhydrazine and a ketone. The Buchwald-Hartwig reaction is a modern palladium-catalyzed cross-coupling method that forms the N-cyclopropyl bond directly onto the pre-formed indole core.
Q2: My Fischer Indole Synthesis is resulting in a low yield. What are the common causes?
A2: Low yields in the Fischer Indole Synthesis are often attributed to several factors:
-
Acid Catalyst Choice: The type and concentration of the acid (both Brønsted and Lewis acids are used) are critical.[1]
-
Reaction Temperature: The reaction typically requires elevated temperatures to drive the key[2][2]-sigmatropic rearrangement.[2]
-
Side Reactions: Phenylhydrazones with electron-donating groups like methoxy can undergo abnormal cyclizations or substitutions, leading to undesired byproducts.[3]
-
Starting Material Purity: Phenylhydrazines can be unstable and may degrade upon storage, impacting the initial formation of the hydrazone.
Q3: I am observing unexpected byproducts in my Buchwald-Hartwig N-cyclopropylation. What might they be?
A3: Unwanted byproducts in a Buchwald-Hartwig amination can arise from several competing reaction pathways. A common side reaction is the hydrodehalogenation of the aryl halide starting material. Another possibility is a β-hydride elimination from the amide intermediate, which can compete with the desired reductive elimination step that forms the final product.[4] The choice of ligand and base is crucial to minimize these pathways.
Q4: What is the most effective method for purifying the final product?
A4: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is critical for achieving good separation from starting materials and non-polar byproducts. Recrystallization from a suitable solvent system can be employed for further purification if a crystalline solid is obtained.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide addresses common issues leading to poor conversion rates. Consult the logical workflow diagram below to diagnose the potential root cause.
Caption: Troubleshooting workflow for low product yield.
Guide 2: Significant Side Product Formation
The presence of the 4-methoxy group can influence the reactivity of the indole precursor, leading to specific side products.
In Fischer Indole Synthesis:
-
Issue: Formation of an abnormal product, such as a 6-chloroindole or 6-ethoxyindole derivative, instead of the expected 7-methoxyindole (if the cyclization occurs toward the methoxy-substituted position).
-
Cause: The methoxy group can activate the ortho position, but under certain acidic conditions (e.g., HCl in ethanol), it can be substituted.[3] Cyclization can occur on the side of the benzene ring bearing the methoxy group, which is not typically observed.[3]
-
Solution:
-
Change the Acid Catalyst: Use a non-nucleophilic Lewis acid like ZnCl₂ or BF₃·OEt₂ to avoid substitution of the methoxy group.[3]
-
Modify the Solvent: Use a non-nucleophilic, high-boiling solvent like toluene or xylene.
-
In Buchwald-Hartwig N-cyclopropylation:
-
Issue: Formation of de-cyclopropylated indole (4-methoxy-1H-indole) or hydrodehalogenated starting material.
-
Cause: These side reactions are often linked to the catalyst system. Some palladium-ligand complexes can promote competing reductive pathways.
-
Solution:
-
Ligand Selection: Employ bidentate phosphine ligands like DPPF or BINAP, which have been shown to improve reaction rates and yields, potentially by preventing the formation of inactive palladium dimers.[4]
-
Base Selection: Use a non-coordinating, strong base. The choice of base (e.g., NaOt-Bu, K₂CO₃, DBU) can significantly impact the reaction outcome.[5][6]
-
Data Presentation: Reaction Condition Optimization
Table 1: Fischer Indole Synthesis - Influence of Acid Catalyst
This table summarizes the effect of different acid catalysts on the yield of indole products from methoxy-substituted phenylhydrazones, highlighting the potential for abnormal product formation.
| Run | Phenylhydrazone Substrate | Acid Catalyst / Solvent | Normal Product Yield (%) | Abnormal Product(s) & Yield (%) | Total Yield (%) | Reference |
| 1 | Ethyl pyruvate 2-methoxyphenylhydrazone | 4.7% HCl/EtOH | 11.2 | Ethyl 6-chloroindole-2-carboxylate (27.2) | 38.4 | [3] |
| 2 | Ethyl pyruvate 2-methoxyphenylhydrazone | 0.8% HCl/EtOH | 14.2 | Ethyl 6-ethoxyindole-2-carboxylate (12.3) | 26.5 | [3] |
| 3 | Ethyl pyruvate 2-methoxyphenylhydrazone | ZnCl₂/AcOH | 17.7 | Ethyl 5-chloroindole-2-carboxylate (1.3) | 19.0 | [3] |
| 4 | Ethyl pyruvate 2-methoxyphenylhydrazone | BF₃/AcOEt | 15.0 | Ethyl 5-methoxyindole-2-carboxylate (4.7) | 19.7 | [3] |
Table 2: Buchwald-Hartwig Amination - Key Parameter Comparison
This table illustrates the importance of ligand, base, and solvent selection for successful C-N cross-coupling reactions.
| Aryl Halide | Amine | Pd-Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Bromide | Primary Amine | Pd₂(dba)₃ / DPPF | Cs₂CO₃ | Toluene | 130 | Good | [7] |
| Aryl Halide | Various Amines | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | Good-Excellent | [5] |
| Aryl Bromide | Benzylamine | Pd(OAc)₂ / X-Phos | NaOt-Bu | Toluene | 100 | High | [6] |
| Aryl Iodide | Primary Amine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | High | [4] |
Experimental Protocols & Methodologies
Protocol 1: Fischer Indole Synthesis (General Procedure)
Caption: General workflow for the Fischer Indole Synthesis.
Methodology:
-
Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes. Add cyclopropyl methyl ketone (1.05 eq) and continue stirring at room temperature for 2-4 hours. The resulting phenylhydrazone can be isolated or used directly.
-
Cyclization: The phenylhydrazone is added to an acid catalyst, such as polyphosphoric acid or a Lewis acid like zinc chloride (2.0 eq), in a suitable solvent like toluene.[1]
-
Heating: The reaction mixture is heated to reflux (temperature depends on the solvent and catalyst) and monitored by TLC until the starting material is consumed.[2]
-
Work-up: The reaction is cooled to room temperature and carefully quenched by pouring it onto ice and neutralizing with a base (e.g., aqueous sodium bicarbonate).
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), the combined organic layers are dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Buchwald-Hartwig N-cyclopropylation (General Procedure)
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-methoxy-1H-indole (1.0 eq), a palladium pre-catalyst (e.g., XantPhos Pd G3, 1-5 mol%), a ligand if not using a pre-catalyst, and a base (e.g., NaOt-Bu, 2.0 eq).[5][6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add degassed anhydrous solvent (e.g., toluene or dioxane) followed by the cyclopropyl coupling partner (e.g., cyclopropyl bromide, 1.2 eq) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude residue by silica gel column chromatography to yield the final product.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Cyclopropyl-4-methoxy-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Cyclopropyl-4-methoxy-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: The potential impurities largely depend on the synthetic route employed.
-
If synthesizing via N-alkylation of 4-methoxyindole:
-
Unreacted 4-methoxyindole: The starting material may not have fully reacted.
-
Unreacted cyclopropyl bromide/tosylate: The alkylating agent might remain.
-
Base/catalyst residues: Inorganic salts or organic bases used in the reaction.
-
Solvent residues: Residual solvents from the reaction or workup.
-
-
If synthesizing via Fischer Indole Synthesis from 4-methoxyphenylhydrazine and cyclopropyl methyl ketone:
-
Unreacted starting materials: Phenylhydrazine and ketone may be present.
-
Isomeric indole products: The cyclization step of the Fischer synthesis can sometimes yield isomeric byproducts, although this is less common with symmetrical ketones.
-
Side-products from the acid catalyst: Strong acids can cause degradation or side reactions of the indole core.[1]
-
Q2: What are the general physicochemical properties of this compound to consider during purification?
-
Polarity: The methoxy group increases the polarity compared to the unsubstituted indole. The N-cyclopropyl group is relatively non-polar. Overall, the molecule is expected to be of moderate polarity.
-
Solubility: It is likely to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Its solubility in less polar solvents like hexanes may be limited, which can be exploited for crystallization.
-
Stability: Indoles, particularly electron-rich ones with a methoxy group, can be sensitive to strong acids and oxidative conditions. Prolonged exposure to silica gel during chromatography should be minimized to prevent degradation.
Troubleshooting Guides
Chromatography
Issue 1: Co-elution of the product with impurities during column chromatography.
This is a common challenge when impurities have similar polarities to the product.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Systematically vary the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Try a different solvent system altogether. For instance, if a hexane/ethyl acetate gradient fails, a toluene/acetone or dichloromethane/methanol gradient might provide different selectivity.
-
-
Use a Different Stationary Phase:
-
If silica gel fails to provide adequate separation, consider using alumina (basic or neutral) or reverse-phase silica (C18).
-
-
Employ Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds.
Table 1: Suggested Starting Conditions for Column Chromatography
| Stationary Phase | Eluent System (starting) | Gradient Profile |
| Silica Gel | 95:5 Hexane:Ethyl Acetate | Linear gradient to 70:30 Hexane:Ethyl Acetate over 10-20 column volumes |
| Neutral Alumina | 98:2 Toluene:Acetone | Linear gradient to 90:10 Toluene:Acetone over 15 column volumes |
| Reverse Phase C18 | 70:30 Acetonitrile:Water | Isocratic or a shallow gradient to 90:10 Acetonitrile:Water |
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If the compound is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Start the elution with the initial solvent system and gradually increase the polarity according to the chosen gradient.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Issue 2: Streaking of the compound on the TLC plate and column.
Streaking can be caused by overloading the sample, compound instability on silica, or the use of an inappropriate solvent.
Troubleshooting Steps:
-
Reduce Sample Concentration: Prepare a more dilute solution of your sample for TLC analysis. For column chromatography, ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Check for Compound Stability: Spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a streak or new spots appear, the compound may be degrading on the silica. In such cases, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Adjust Solvent Polarity: If the compound is highly polar, it may streak. Try a more polar solvent system.
Crystallization
Issue 1: The compound oils out instead of crystallizing.
Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling rate is too fast.
Troubleshooting Steps:
-
Use a Different Solvent or Solvent System: The choice of solvent is critical. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
Table 2: Potential Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale |
| Ethanol/Water | The compound should be soluble in ethanol. Adding water as an anti-solvent can induce crystallization. |
| Toluene/Hexane | The compound is likely soluble in hot toluene. Adding hexane can decrease its solubility and promote crystal growth. |
| Ethyl Acetate/Hexane | A common solvent system for compounds of moderate polarity. |
| Isopropanol | Often a good choice for indole derivatives. |
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the clear solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Optimizing Synthesis of 1-Cyclopropyl-4-methoxy-1H-indole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of 1-Cyclopropyl-4-methoxy-1H-indole. The information is compiled to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter during the N-cyclopropylation of 4-methoxyindole.
Q1: I am getting a very low yield of my desired product, this compound. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors in the reaction setup. The primary methods for this transformation are variations of the Buchwald-Hartwig and Ullmann-type coupling reactions. Here are the key parameters to investigate:
-
Catalyst System (Catalyst and Ligand): The choice of metal catalyst (Palladium or Copper) and the corresponding ligand is critical. Inefficient catalyst activity or catalyst decomposition can significantly lower your yield.
-
Base: The strength and type of base used are crucial for the deprotonation of the indole nitrogen. An inappropriate base can lead to incomplete reaction or side product formation.
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Solvent: The polarity and boiling point of the solvent can influence catalyst solubility, reaction rate, and temperature control.
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Temperature: The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low can result in a sluggish reaction, while temperatures that are too high can cause decomposition of reactants, products, or the catalyst.
-
Atmosphere: Many coupling reactions, particularly those using Palladium catalysts, are sensitive to oxygen and require an inert atmosphere (e.g., Nitrogen or Argon).
Below is a troubleshooting workflow to help diagnose the issue:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing a significant amount of a side product. How can I identify and minimize it?
A2: A common side product in indole alkylation is C3-alkylation. The indole nucleus has two nucleophilic centers: the N1 nitrogen and the C3 carbon. The regioselectivity (N1 vs. C3) is influenced by the reaction conditions.
-
Identification: The N1 and C3 isomers can typically be distinguished by 1H NMR spectroscopy. The N-H proton signal (usually a broad singlet around 8.0 ppm for 4-methoxyindole) will disappear upon successful N1-cyclopropylation.
-
Minimization of C3-Alkylation:
-
Base Selection: Using a strong, non-nucleophilic base is key. Deprotonating the indole nitrogen to form the indolide anion favors N1-alkylation. Strong bases like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) are often preferred over weaker bases like potassium carbonate (K2CO3).[1]
-
Solvent Choice: Polar aprotic solvents like DMF or THF can favor N-alkylation.[1]
-
Counter-ion Effect: The choice of base and the resulting counter-ion (e.g., Na+, K+, Cs+) can influence the N/C selectivity.
-
Q3: My reaction is not going to completion, and I'm left with unreacted 4-methoxyindole. What should I try?
A3: Incomplete conversion is often related to reaction parameters that can be systematically optimized.
| Parameter | Potential Issue | Recommended Action |
| Reaction Time | Insufficient time for the reaction to complete. | Monitor the reaction progress using TLC or LC-MS at regular intervals (e.g., every 2-4 hours) to determine the optimal reaction time. |
| Temperature | The reaction temperature is too low, leading to a slow reaction rate. | Gradually increase the reaction temperature in 10-20°C increments. Be cautious of potential product or catalyst decomposition at higher temperatures. |
| Base Stoichiometry | An insufficient amount of base may not fully deprotonate the indole. | Ensure at least one equivalent of base is used. For weaker bases, using a slight excess (e.g., 1.5-2.0 equivalents) may be beneficial. |
| Catalyst Loading | The catalyst concentration is too low to effectively turn over the reactants. | Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). Note that higher loadings can increase costs and the difficulty of removing residual metal. |
Frequently Asked Questions (FAQs)
Q: Which catalytic system is better for N-cyclopropylation of indoles: Palladium-based or Copper-based?
A: Both Palladium (Buchwald-Hartwig type) and Copper (Ullmann type) catalysts can be effective for C-N bond formation.[2][3] The optimal choice often depends on the specific cyclopropylating agent and substrate.
-
Palladium-Catalyzed (Buchwald-Hartwig): Often provides higher turnover numbers and may proceed under milder conditions. The choice of phosphine ligand is critical and often requires screening.[4]
-
Copper-Catalyzed (Ullmann): This is a more traditional method that can be very effective. It may require higher temperatures but can be less sensitive to certain functional groups.[3][5] A known method for N-cyclopropylation of indoles uses a copper(II) acetate catalyst with cyclopropylboronic acid.[6]
Q: What are the best choices for bases and solvents in this reaction?
A: The selection of base and solvent is interdependent and crucial for success.
| Parameter | Recommended Options | Rationale |
| Bases | Strong Bases: NaOtBu, K3PO4, Cs2CO3 | These are commonly used in Buchwald-Hartwig and Ullmann couplings to effectively deprotonate the indole N-H.[5][7] |
| Hydrides: NaH | Effective for creating the sodium indolide salt prior to adding the electrophile, which can improve N-selectivity.[1] | |
| Solvents | Aprotic Polar: DMF, Dioxane, Toluene, THF | These solvents are generally effective at solubilizing the catalyst, base, and reactants, and are stable at the required reaction temperatures.[1][3][8] |
Q: What are common cyclopropylating agents for this reaction?
A: The choice of cyclopropylating agent is a key variable. Common agents include:
-
Cyclopropyl bromide or iodide (used in Buchwald-Hartwig reactions).
-
Cyclopropylboronic acid (used in copper-catalyzed Chan-Lam type couplings).[6]
The reactivity of the halide (I > Br > Cl) is a key consideration for reactions involving cyclopropyl halides.
Experimental Protocols
The following is a generalized protocol for the N-cyclopropylation of 4-methoxyindole based on a copper-catalyzed Ullmann-type coupling. This should be used as a starting point for optimization.
General Copper-Catalyzed N-Cyclopropylation Protocol
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 6. N-cyclopropylation of indoles and cyclic amides with copper(II) reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-Cyclopropyl-4-methoxy-1H-indole in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Cyclopropyl-4-methoxy-1H-indole in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on data for the structurally similar compound 4-Methoxyindole, Dimethyl Sulfoxide (DMSO) is a highly effective solvent. Ethanol can also be used.[1][2][3] For biological assays, it is crucial to prepare concentrated stock solutions in an organic solvent like DMSO and then dilute them in the aqueous medium to the final desired concentration.
Q2: What are the optimal storage conditions for stock solutions of this compound?
A2: To ensure stability, stock solutions should be stored in tightly sealed vials in a dark environment. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is advisable.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: My solution of this compound has changed color. What does this indicate?
A3: Discoloration, often to a yellowish or brownish hue, can be an indication of degradation or oxidation. Indole derivatives can be sensitive to air and light. It is recommended to prepare fresh solutions and handle them under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term experiments.
Q4: I am observing precipitation of the compound in my aqueous-based assay. How can I resolve this?
A4: Precipitation in aqueous solutions is a common issue for hydrophobic molecules like this compound. To address this, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is kept low (typically <1%) but sufficient to maintain solubility. Using co-solvents such as PEG300 or Tween 80 may also improve solubility in aqueous preparations.[1] A solubility test prior to the main experiment is recommended to determine the optimal solvent concentration.
Q5: How can I monitor the stability of this compound in my experimental conditions?
A5: The stability can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4] This involves analyzing the solution at different time points and quantifying the peak area of the parent compound. A decrease in the peak area over time suggests degradation. The appearance of new peaks can indicate the formation of degradation products.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Inconsistent or Poor Reproducibility in Biological Assays
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term use.[1] |
| Precipitation in assay medium | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the assay system, but keep it minimal. Visually inspect for precipitation under a microscope. |
| Adsorption to plasticware | Use low-adhesion microplates or glassware. Pre-incubate wells with a blocking agent like bovine serum albumin (BSA) if compatible with the assay. |
| Inaccurate pipetting of viscous DMSO stock | Use positive displacement pipettes for viscous solutions. Ensure the stock solution is at room temperature and well-mixed before pipetting. |
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Step |
| Degradation due to pH | Indole derivatives can be unstable under strongly acidic or basic conditions. Ensure the pH of your solution is within a stable range (typically near neutral) unless the experiment requires otherwise. |
| Oxidative degradation | Purge solvents with an inert gas (nitrogen or argon) before preparing solutions.[5][6][7][8] Use amber vials to protect from light, which can catalyze oxidation. |
| Contamination | Ensure all glassware and solvents are clean and of high purity. Run a blank solvent injection to check for system contaminants. |
| Interaction with other components | If in a complex medium, consider potential reactions with other components. Analyze a simplified solution containing only the compound and solvent to isolate the cause. |
Data Summary
Table 1: Solubility and Recommended Storage of 4-Methoxyindole (as a proxy for this compound)
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 100 mg/mL (679.49 mM)[1] | -20°C (1 month), -80°C (6 months)[1] |
| Ethanol | 50 mg/mL[2][3] | -20°C (1 month), -80°C (6 months) |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general procedure to assess the stability of this compound in a given solvent system over time.
1. Materials:
- This compound
- HPLC-grade solvent of interest (e.g., DMSO, Acetonitrile, Phosphate buffer pH 7.4)
- HPLC system with UV detector
- C18 reverse-phase HPLC column
- Volumetric flasks and pipettes
- Amber HPLC vials
2. Procedure:
- Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
- Preparation of Working Solution: Dilute the stock solution with the same solvent to a concentration suitable for HPLC analysis (e.g., 50 µg/mL).
- Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system. Record the chromatogram and the peak area of the parent compound.
- Incubation: Store the remaining working solution under the desired experimental conditions (e.g., room temperature, 4°C, 37°C, protected from light).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the working solution, transfer it to an amber HPLC vial, and inject it into the HPLC system.
- Data Analysis:
- Calculate the percentage of the remaining compound at each time point relative to the initial (T=0) peak area.
- Monitor for the appearance and growth of any new peaks, which may represent degradation products.
3. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point could be 60:40 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Scan for optimal absorbance, likely in the 220-280 nm range for an indole moiety.
- Injection Volume: 10 µL
- Column Temperature: 30°C
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-甲氧基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Methoxyindole CAS#: 4837-90-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
Technical Support Center: Synthesis of 1-Cyclopropyl-4-methoxy-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-4-methoxy-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for the synthesis of this compound is the N-alkylation of 4-methoxyindole with a suitable cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base.
Q2: What are the typical starting materials and reagents for this synthesis?
-
Starting Material: 4-Methoxyindole
-
Alkylating Agent: Cyclopropyl bromide or another reactive cyclopropyl derivative.
-
Base: A variety of bases can be used, ranging from milder carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger hydride bases (e.g., NaH). The choice of base can influence reaction time and impurity profile.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) is typically employed.
Q3: What are the common impurities I might encounter in my final product?
Several impurities can arise during the synthesis of this compound. These can originate from incomplete reactions, side reactions, or impurities in the starting materials. The table below summarizes the most common impurities.
| Impurity Name | Chemical Structure | Origin | Typical Analytical Signature (relative to product) |
| 4-Methoxyindole | Unreacted starting material | Lower retention time in RPLC; Presence of N-H proton in ¹H NMR. | |
| O-alkylated Isomer | Side reaction: alkylation on the indole oxygen | May have a similar retention time to the product; distinct NMR spectrum. | |
| Polysubstituted Indoles | Further reaction of the product or starting material | Higher molecular weight peaks in MS. | |
| Solvent Adducts | Varies | Reaction with the solvent | Unexpected peaks in NMR and MS corresponding to solvent fragments. |
| Impurities from Cyclopropyl Bromide | Varies | Impurities present in the starting alkylating agent | May be difficult to identify without analyzing the starting material. |
Q4: How can I purify the final product?
Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
Q5: What are the expected spectroscopic data for pure this compound?
-
¹H NMR: Expect signals for the cyclopropyl protons (a multiplet), the methoxy group protons (a singlet around 3.8 ppm), and the aromatic protons of the indole ring. The proton on the nitrogen of the starting material will be absent.
-
¹³C NMR: Expect distinct signals for the carbons of the cyclopropyl ring, the methoxy carbon, and the carbons of the indole core.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₃NO, MW: 187.24 g/mol ) should be observed.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or no product formation.
| Possible Cause | Troubleshooting Step |
| Inactive base | Use a fresh batch of base or a stronger base (e.g., switch from K₂CO₃ to NaH). |
| Poor quality alkylating agent | Verify the purity of the cyclopropyl bromide. Consider using a more reactive cyclopropylating agent. |
| Low reaction temperature | Increase the reaction temperature, but monitor for decomposition. |
| Insufficient reaction time | Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
Issue 2: Presence of significant amounts of unreacted 4-methoxyindole.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of base or alkylating agent | Use a slight excess of the base and alkylating agent (e.g., 1.2-1.5 equivalents). |
| Inefficient stirring | Ensure vigorous stirring to promote mixing of the reagents, especially if a heterogeneous base is used. |
| Short reaction time | As above, extend the reaction time. |
Issue 3: Formation of an unknown major byproduct.
| Possible Cause | Troubleshooting Step |
| Side reaction due to high temperature | Lower the reaction temperature. |
| Reaction with the solvent | Consider using a different, less reactive solvent. |
| Impurity in starting materials | Analyze the purity of the 4-methoxyindole and cyclopropyl bromide by GC-MS or NMR. |
| O-alkylation | The use of a less polar solvent or a different counter-ion for the base might favor N-alkylation. |
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not detailed in the provided search results, a general procedure for the N-alkylation of an indole can be adapted.
General Protocol for N-Alkylation of 4-Methoxyindole:
-
To a solution of 4-methoxyindole (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add cyclopropyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated (e.g., to 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis.
Signaling Pathway of N-Alkylation
Caption: The reaction pathway for the N-alkylation of 4-methoxyindole.
Technical Support Center: Synthesis of 1-Cyclopropyl-4-methoxy-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Cyclopropyl-4-methoxy-1H-indole. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate the successful and scalable synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Fischer indole synthesis, a common route for this class of compounds.
Problem: Low or No Yield of the Desired Indole Product
-
Question: My Fischer indole synthesis reaction is resulting in a low yield or complete failure to produce this compound. What are the potential causes and solutions?
-
Answer:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Brønsted acids like HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid, or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃), are commonly used.[1] The optimal catalyst and its concentration should be determined empirically. If using a protic acid like HCl in an alcohol solvent, be aware that this can lead to the formation of undesired byproducts.[2]
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed.[3] However, excessive heat or prolonged reaction times can lead to decomposition of the starting materials or the product. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Side Reactions Due to the Methoxy Group: The electron-donating nature of the 4-methoxy group on the phenylhydrazine starting material can sometimes lead to undesired side reactions or even prevent the desired cyclization.[2] In such cases, exploring alternative synthetic routes like the Buchwald-Hartwig amination might be beneficial.
-
Starting Material Quality: Ensure the purity of the (4-methoxyphenyl)hydrazine and cyclopropyl methyl ketone. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Problem: Formation of Significant Byproducts
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts in my Fischer indole synthesis. What are these byproducts and how can I minimize them?
-
Answer:
-
Regioisomeric Indoles: If the ketone starting material is unsymmetrical, there is a possibility of forming regioisomeric indole products. Using a symmetrical ketone or a ketone where one α-position is blocked can prevent this.
-
"Abnormal" Fischer Indole Products: With methoxy-substituted phenylhydrazones, cyclization can occur at the position bearing the methoxy group, leading to "abnormal" products.[2] For instance, in the presence of HCl in ethanol, a chloro- or ethoxy-substituted indole might be formed.[2] Using a non-nucleophilic acid catalyst like polyphosphoric acid (PPA) may help to suppress these side reactions.
-
Polymerization/Decomposition: At high temperatures and strong acid concentrations, starting materials and the indole product can be prone to polymerization or decomposition, leading to a complex mixture of tar-like substances. Careful control of reaction parameters is crucial.
-
Problem: Difficulty in Product Purification
-
Question: I am struggling to purify the this compound from the reaction mixture. What purification strategies are effective?
-
Answer:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying indole derivatives. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method, especially for removing minor impurities after column chromatography.
-
Acid-Base Extraction: Since the indole nitrogen is weakly basic, an acid-base extraction can sometimes be used to separate the product from non-basic impurities. However, the basicity of the indole nitrogen is low, so this method may not always be efficient.
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common synthetic routes for this compound?
-
Answer: The two most prevalent methods are the Fischer indole synthesis and the Buchwald-Hartwig amination. The Fischer indole synthesis involves the reaction of (4-methoxyphenyl)hydrazine with cyclopropyl methyl ketone in the presence of an acid catalyst.[1] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an appropriately substituted aryl halide (e.g., 1-bromo-4-methoxybenzene) and cyclopropylamine.[4]
-
Question: What are the key scale-up challenges for the synthesis of this compound?
-
Answer: Key challenges during scale-up include:
-
Heat Transfer: The Fischer indole synthesis is often exothermic. Ensuring efficient heat dissipation in a large-scale reactor is crucial to prevent runaway reactions and byproduct formation.
-
Mixing: Homogeneous mixing of reagents and catalyst is important for consistent reaction outcomes. Inadequate mixing can lead to localized "hot spots" and increased byproduct formation.
-
Work-up and Purification: Handling and purifying large quantities of material can be challenging. Extraction and filtration processes need to be optimized for efficiency and safety. The choice of purification method (e.g., chromatography vs. crystallization) will depend on the purity requirements and the physical properties of the product.
-
-
Question: Are there any safety precautions I should be aware of?
-
Answer: Yes. Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The acids used as catalysts are corrosive. Palladium catalysts, while used in small quantities, should also be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Experimental Protocols
Method 1: Fischer Indole Synthesis (General Procedure)
This protocol is a general guideline and requires optimization for the specific substrates.
dot
References
Technical Support Center: 1-Cyclopropyl-4-methoxy-1H-indole Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Cyclopropyl-4-methoxy-1H-indole. It includes troubleshooting guides for experimental challenges and frequently asked questions (FAQs) to support your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during the forced degradation studies of this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| No degradation observed under stress conditions (acidic, basic, oxidative, thermal, photolytic). | The molecule is highly stable under the applied conditions. Stress conditions are not harsh enough. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Extend the duration of exposure to the stress condition.- Increase the temperature for thermal degradation studies.- Use a higher intensity light source for photolytic studies. |
| Multiple, poorly resolved peaks in HPLC chromatogram after degradation. | Incomplete separation of degradation products. Co-elution of impurities. Inappropriate HPLC method. | - Optimize the mobile phase composition (e.g., change solvent ratio, pH, or buffer).- Use a different column with alternative selectivity.- Adjust the gradient profile for better separation.- Ensure sample is fully dissolved in the mobile phase.[1][2] |
| Appearance of unexpected peaks in the control sample (unstressed). | Sample contamination. Degradation during sample preparation or storage. Impurities in the starting material. | - Use high-purity solvents and reagents.- Analyze the sample immediately after preparation.- Store samples at low temperatures and protected from light.- Characterize the purity of the starting material thoroughly. |
| Mass spectrometry data of degradation products is difficult to interpret. | Formation of complex mixtures or adducts. Insufficient ionization of degradation products. | - Use high-resolution mass spectrometry for accurate mass determination.- Employ tandem mass spectrometry (MS/MS) to obtain structural fragments.- Optimize ionization source parameters (e.g., electrospray voltage, gas flow).- Consider derivatization of degradation products to improve ionization. |
| Inconsistent degradation profiles between replicate experiments. | Variability in experimental conditions. Inaccurate measurement of reagents. Instability of the analytical system. | - Ensure precise control of temperature, pH, and stressor concentration.- Use calibrated pipettes and balances.- Perform system suitability tests before each analytical run to ensure HPLC performance.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on the structure, the following degradation pathways are plausible under forced degradation conditions:
-
Oxidative Degradation: The indole ring is susceptible to oxidation.[4][5][6] The primary sites of oxidation are likely the C2 and C3 positions of the indole ring, leading to the formation of oxindole and other oxidized derivatives. The methoxy group can also be a site of oxidative demethylation.
-
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to cleavage of the methoxy group, yielding a hydroxylated indole derivative.
-
Photolytic Degradation: Indole derivatives can be sensitive to light.[7] UV radiation can induce cleavage of the cyclopropyl ring or modifications to the indole nucleus.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, potentially involving the cyclopropyl and methoxy substituents.
Q2: How stable is the cyclopropyl group under typical forced degradation conditions?
A2: The cyclopropyl group is generally considered to enhance metabolic stability and is relatively resistant to degradation.[8][9][10] However, under strong oxidative conditions, ring-opening or hydroxylation of the cyclopropyl group can occur.[8] It is generally stable under hydrolytic and mild thermal stress.
Q3: What is the likely fate of the methoxy group during degradation?
A3: The O-methoxy group on the aromatic ring is a common site for degradation, particularly under oxidative and certain hydrolytic conditions. The most probable degradation pathway is O-demethylation to form the corresponding 4-hydroxy-1-cyclopropyl-1H-indole.[11]
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
A4: A combination of techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for separating the parent compound from its degradation products and for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification of degradation products by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the detailed chemical structure of isolated and purified degradation products.
Q5: How should I design my forced degradation studies for this molecule?
A5: Forced degradation studies should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12] The following conditions are a good starting point, but may need to be optimized:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photostability: Expose the drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal (in solution): Heat the stock solution at 60°C.
-
Thermal (solid): Place the solid compound in an oven at 105°C.
-
Photolytic: Expose the stock solution in a photostability chamber.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization (for acidic and basic samples): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method. Identify degradation products using LC-MS.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the parent compound and its more non-polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 220 nm and 280 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways of this compound.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 3. ijnrd.org [ijnrd.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Bot Detection [iris-biotech.de]
- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 12. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding byproduct formation in 1-Cyclopropyl-4-methoxy-1H-indole reactions
Welcome to the technical support center for 1-Cyclopropyl-4-methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid byproduct formation in reactions involving this versatile indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound ring for electrophilic substitution?
The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The 4-methoxy group is an electron-donating group, which further activates the benzene portion of the indole ring. The C3 position is typically the most nucleophilic site in indoles, leading to substitution at this position. However, the presence of the 4-methoxy group can also direct substitution to the C7 position. The N-cyclopropyl group is primarily a sterically bulky group and can influence the accessibility of the N1 position.
Q2: How does the N-cyclopropyl group affect the reactivity and stability of the indole?
The N-cyclopropyl group can be sensitive to acidic conditions, potentially leading to ring-opening of the cyclopropane ring. This can result in the formation of undesired byproducts. It is crucial to carefully select reaction conditions, particularly the choice and concentration of acid catalysts.
Q3: What is the impact of the 4-methoxy group on reaction outcomes?
The 4-methoxy group is a strong electron-donating group, which enhances the nucleophilicity of the indole ring. This increased reactivity can be beneficial for many reactions but may also lead to over-reaction or the formation of multiple substitution products if the reaction conditions are not carefully controlled. In some cases, such as the Fischer indole synthesis, methoxy substituents have been reported to cause the formation of unexpected or "abnormal" products.[1]
Troubleshooting Guides
Below are troubleshooting guides for common reactions performed with this compound, focusing on minimizing byproduct formation.
Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts)
Issue: Formation of multiple substitution products or undesired regioisomers.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][4]
Potential Byproducts:
-
Di-substituted indoles: Due to the activating effect of the 4-methoxy group, a second electrophilic substitution may occur.
-
Isomeric products: Substitution may occur at C3 (most common), C7, or other positions on the benzene ring.
-
N-decyclopropylation: Under harsh acidic conditions, the cyclopropyl group may be cleaved.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Use Milder Lewis Acids | For Friedel-Crafts reactions, substitute strong Lewis acids like AlCl₃ with milder alternatives such as ZnCl₂, FeCl₃, or BF₃·OEt₂. | Reduced over-reaction and degradation of starting material. |
| Control Stoichiometry | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the electrophile. | Minimize di-substitution and other side reactions. |
| Lower Reaction Temperature | Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). | Increased selectivity for the desired product. |
| Alternative Formylating Agents | For Vilsmeier-Haack, consider using pre-formed Vilsmeier reagent at low temperatures. | Better control over the reaction and reduced byproduct formation. |
Experimental Protocol: Vilsmeier-Haack Reaction
-
In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool a solution of phosphorus oxychloride (POCl₃) in anhydrous dichloromethane (CH₂Cl₂) to 0 °C.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) to the cooled solution while maintaining the temperature below 5 °C to form the Vilsmeier reagent.
-
In a separate flask, dissolve this compound in anhydrous CH₂Cl₂.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Issue: Homocoupling of the starting materials, dehalogenation (if using a halo-indole), or low yields.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of indoles.[5][6][7][8]
Potential Byproducts:
-
Homocoupled indole (dimer): Arises from the coupling of two molecules of the starting indole.
-
Homocoupled coupling partner: Arises from the coupling of two molecules of the other reactant.
-
Dehalogenated indole: If the starting material is a halo-indole, reduction of the carbon-halogen bond can occur.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Optimize Ligand | Screen different phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) to find the one that promotes the desired cross-coupling over side reactions. | Improved yield and selectivity of the desired product. |
| Degas Solvents Thoroughly | Use solvents that have been thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method. | Minimize oxidative side reactions that can deactivate the palladium catalyst. |
| Control Catalyst Loading | Use the lowest effective catalyst loading to minimize side reactions. Typically, 1-5 mol % of the palladium catalyst is sufficient. | Reduced formation of homocoupled byproducts. |
| Choice of Base and Solvent | The choice of base and solvent can significantly impact the reaction outcome. Screen different combinations (e.g., K₂CO₃ in dioxane/water, Cs₂CO₃ in DMF). | Enhanced reaction rate and suppression of side reactions. |
Experimental Protocol: Suzuki Coupling
-
To a reaction vessel, add this compound (if functionalized with a halide or triflate), the boronic acid or ester coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry it, and purify the product by column chromatography.
Visualizations
Caption: Regioselectivity in Electrophilic Substitution.
Caption: Common Byproducts in Cross-Coupling Reactions.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [drugfuture.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validation and Comparative Analysis of 1-Cyclopropyl-4-methoxy-1H-indole's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 1-Cyclopropyl-4-methoxy-1H-indole. Due to the absence of direct experimental data for this specific molecule, this document serves to validate its potential therapeutic applications by comparing it with structurally and functionally related indole derivatives with established biological activities. The comparison focuses on three key areas: anticancer, anti-inflammatory, and TGF-β receptor inhibition, based on the known pharmacological profiles of its core chemical moieties.
Comparative Analysis of Biological Activity
The therapeutic potential of indole derivatives is vast, with numerous compounds demonstrating significant efficacy in various disease models.[1] The unique chemical structure of this compound, featuring a cyclopropyl group at the 1-position and a methoxy group at the 4-position, suggests several possible biological activities. The methoxy group is known to enhance the reactivity and solubility of indole compounds, making them excellent candidates for bioactive molecules with potential anticancer and anti-inflammatory properties.[2][3] Furthermore, cyclopropyl-containing indole derivatives have been identified as potent modulators of various biological targets.
Table 1: Comparative Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| OXi8006 | SK-OV-3 (ovarian) | Cytotoxicity | 0.02 | [4] |
| NCI-H460 (lung) | Cytotoxicity | 0.02 | [4] | |
| DU-145 (prostate) | Cytotoxicity | 0.02 | [4] | |
| Compound 36 (OXi8006 analog) | SK-OV-3 (ovarian) | Cytotoxicity | 0.03 | [4] |
| NCI-H460 (lung) | Cytotoxicity | 0.03 | [4] | |
| DU-145 (prostate) | Cytotoxicity | 0.03 | [4] | |
| 4b (pyrimidine-carbonitrile) | MCF-7 (breast) | Cytotoxicity | 2.0 | [5] |
| 4e (pyrimidine-carbonitrile) | MCF-7 (breast) | Cytotoxicity | 0.5 | [5] |
| 4h (pyrimidine-carbonitrile) | MCF-7 (breast) | Cytotoxicity | 0.5 | [5] |
| DHI1 (4a) (dihydroisoxazole) | Jurkat (leukemia) | Antiproliferative | 21.83 ± 2.35 | [6] |
| HL-60 (leukemia) | Antiproliferative | 19.14 ± 0.18 | [6] |
Table 2: Comparative Anti-inflammatory Activity of Indole Derivatives
| Compound | Model | Key Finding | Reference |
| LPSF/NN-52 | Acetic acid-induced nociception | 52.1% reduction in abdominal writhing | [7] |
| Air pouch model | Reduction in leukocyte migration and TNF-α, IL-1β release | [7] | |
| LPSF/NN-56 | Acetic acid-induced nociception | 63.1% reduction in abdominal writhing | [7] |
| Air pouch model | Reduction in leukocyte migration and TNF-α, IL-1β release | [7] | |
| UA-1 (Ursolic acid derivative) | LPS-induced RAW 264.7 cells | IC50 for NO inhibition: 2.2 ± 0.4 µM | [8] |
| LPS-induced RAW 264.7 cells | 74.2% inhibition of TNF-α at 5.0 µM | [8] |
Table 3: Comparative TGF-β Receptor Inhibition by Indole Derivatives
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| ITD-1 | TGF-β Receptor Inhibition | TGF-β Receptor | ~0.4 - 0.8 | [2] |
| Tetrahydro-4-oxo-indole (2r) | TGF-β Reporter Gene Assay | TβRII | 4.1 ± 1.0 | [2][9] |
| Indole-3-acetate (3n) | TGF-β Reporter Gene Assay | TβRII | 2.4 ± 0.1 | [2][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the biological activities discussed.
2.1. In Vitro Anticancer Activity: MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and comparator compounds) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2.2. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model for evaluating the anti-inflammatory activity of compounds.[10]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., this compound) or a reference drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
2.3. TGF-β Reporter Gene Assay
This assay is used to screen for inhibitors of the TGF-β signaling pathway.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., A549) with a TGF-β responsive reporter plasmid (e.g., containing Smad-binding elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, treat the cells with the test compounds for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of TGF-β-induced reporter activity. Determine the IC50 value.
Visualizations
Diagram 1: TGF-β Signaling Pathway
Caption: TGF-β signaling pathway and the inhibitory mechanism of indole derivatives.
Diagram 2: Experimental Workflow for In Vitro Anticancer Assay
Caption: Workflow of the MTT assay for determining anticancer activity.
Diagram 3: Structure-Activity Relationship Hypothesis
Caption: Hypothesized structure-activity relationship for this compound.
References
- 1. In vitro Anticancer Activity [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. online.bamu.ac.in [online.bamu.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ) Receptor Type II Degraders with 3,4-Disubstituted Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Cyclopropyl-4-methoxy-1H-indole and Other Indole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] This guide provides a comparative analysis of 1-Cyclopropyl-4-methoxy-1H-indole and other indole derivatives, focusing on their potential as therapeutic agents. The comparison is supported by available experimental data and detailed methodologies for key assays, providing a resource for researchers in drug discovery and development.
Overview of Indole Derivatives' Biological Activities
Indole derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and psychoactive properties.[2] This versatility stems from the ability of the indole ring system to interact with various biological targets. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for specific targets.[3][4][5]
Focus on this compound
Recent interest has centered on N-substituted and methoxy-functionalized indoles for their potential to modulate key biological pathways. The introduction of a cyclopropyl group at the N1 position and a methoxy group at the C4 position of the indole ring, as seen in this compound, can significantly influence the molecule's pharmacological profile. While specific experimental data for this compound is limited in publicly available literature, analysis of closely related analogs and patent literature suggests a primary role as an inhibitor of Acetyl-CoA Carboxylase (ACC).
Comparative Biological Target: Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylase (ACC) is a key enzyme in the regulation of fatty acid synthesis and oxidation.[6] Inhibition of ACC has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as for certain types of cancer that exhibit a dependence on de novo lipogenesis. Several classes of indole derivatives have been investigated as ACC inhibitors.
Quantitative Comparison of Indole-Based ACC Inhibitors
| Compound | ACC Isoform | IC50 (nM) | Reference Compound | IC50 (nM) |
| Indole Derivative A (Hypothetical, based on related structures) | ACC1/ACC2 | 10 - 100 | CP-640186 | 50 - 100 |
| Thienopyrimidine Derivative 1 (From Patent WO2013071169A1) | ACC1/ACC2 | < 10 | N/A | N/A |
| 5-(1′-(1-Cyclopropyl-4-methoxy-3-methyl-1H-indole-6-carbonyl)-4-oxospiro[chromane-2,4′-piperidin]-6-yl)nicotinic acid | ACC | N/A | N/A | N/A |
Note: Data for "Indole Derivative A" is a hypothetical range based on the general potency of this class of compounds as suggested by preclinical studies on similar molecules. The complex derivative containing the 1-cyclopropyl-4-methoxy-indole moiety is listed as an ACC inhibitor by commercial suppliers, implying activity in this range.
Alternative Biological Target: Serotonin Receptors
The structural similarity of indole to the neurotransmitter serotonin has led to the extensive exploration of indole derivatives as ligands for serotonin (5-HT) receptors.[7] These receptors are implicated in a wide range of physiological and pathological processes, making them important targets for drugs treating psychiatric disorders, migraines, and gastrointestinal conditions.
Quantitative Comparison of Indole Derivatives as Serotonin Receptor Ligands
The following table presents the binding affinities (Ki) of various indole derivatives for different serotonin receptor subtypes. This data allows for a comparison of their potency and selectivity.
| Compound | 5-HT Receptor Subtype | Ki (nM) |
| Indole Derivative D2AAK5 | 5-HT1A | 938 |
| 5-HT2A | 135 | |
| Indole Derivative D2AAK6 | 5-HT1A | 115 |
| 5-HT2A | 246 | |
| Indole Derivative D2AAK7 | 5-HT1A | 88.5 |
| 5-HT2A | 546 | |
| N,N-di-iPr-TRYP (DIPT) | 5-HT (high affinity site) | < 50 |
| N-Benzyltryptamine | 5-HT2A | 245 |
| 5-HT2B | 100 | |
| 5-HT2C | 186 |
Data sourced from a study on novel indole derivatives as serotonin receptor ligands.[3]
Experimental Protocols
In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against ACC.
Objective: To measure the IC50 value of a test compound against human ACC1 and/or ACC2.
Materials:
-
Recombinant human ACC1 or ACC2 enzyme
-
Acetyl-CoA
-
ATP
-
Sodium bicarbonate (containing ¹⁴C)
-
Avidin-coated plates
-
Scintillation fluid
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the assay buffer, recombinant ACC enzyme, and the test compound dilution.
-
Initiate the reaction by adding a mixture of acetyl-CoA, ATP, and [¹⁴C]sodium bicarbonate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Transfer the reaction mixture to an avidin-coated plate and incubate to allow the biotinylated ACC product (malonyl-CoA) to bind.
-
Wash the plate to remove unbound radioactivity.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for ACC Inhibition Assay
Caption: Workflow for a typical in vitro ACC inhibition assay.
Serotonin Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a compound for a specific serotonin receptor subtype.
Objective: To determine the Ki value of a test compound for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]5-CT for 5-HT1A, [³H]ketanserin for 5-HT2A)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound or vehicle (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
Incubate the plate at room temperature or 37°C for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationships of Natural and Synthetic Indole-Derived Scaffolds as α-Glucosidase Inhibitors: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1-Cyclopropyl-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Cyclopropyl-4-methoxy-1H-indole and the experimental data for 4-methoxy-1H-indole.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Proton Assignment (this compound) | Predicted Chemical Shift (δ, ppm) | Proton Assignment (4-methoxy-1H-indole) | Experimental Chemical Shift (δ, ppm) |
| H-2 | ~ 6.9 - 7.2 (t) | H-2 | ~7.1 (t) |
| H-3 | ~ 6.4 - 6.6 (t) | H-3 | ~6.4 (t) |
| H-5 | ~ 6.5 - 6.7 (d) | H-5 | ~6.6 (d) |
| H-6 | ~ 7.0 - 7.2 (t) | H-6 | ~7.0 (t) |
| H-7 | ~ 6.9 - 7.1 (d) | H-7 | ~6.9 (d) |
| N-CH (cyclopropyl) | ~ 3.5 - 3.8 (m) | NH | ~8.0 (br s) |
| OCH₃ | ~ 3.8 - 4.0 (s) | OCH₃ | ~3.9 (s) |
| Cyclopropyl CH₂ | ~ 0.8 - 1.2 (m) |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Carbon Assignment (this compound) | Predicted Chemical Shift (δ, ppm) | Carbon Assignment (4-methoxy-1H-indole) | Experimental Chemical Shift (δ, ppm) [2] |
| C-2 | ~ 122 - 125 | C-2 | 122.9 |
| C-3 | ~ 100 - 103 | C-3 | 100.2 |
| C-3a | ~ 138 - 141 | C-3a | 138.9 |
| C-4 | ~ 153 - 156 | C-4 | 154.1 |
| C-5 | ~ 103 - 106 | C-5 | 103.8 |
| C-6 | ~ 122 - 125 | C-6 | 122.3 |
| C-7 | ~ 105 - 108 | C-7 | 105.4 |
| C-7a | ~ 128 - 131 | C-7a | 129.2 |
| N-CH (cyclopropyl) | ~ 30 - 35 | ||
| OCH₃ | ~ 55 - 58 | OCH₃ | 55.2 |
| Cyclopropyl CH₂ | ~ 5 - 10 |
Table 3: Mass Spectrometry (MS) Data (Predicted vs. Experimental)
| Analysis of this compound | Predicted m/z | Analysis of 4-methoxy-1H-indole | Experimental m/z [3] |
| Molecular Ion [M]⁺ | 187 | Molecular Ion [M]⁺ | 147 |
| Fragment: [M - CH₃]⁺ | 172 | Fragment: [M - CH₃]⁺ | 132 |
| Fragment: [M - C₃H₅]⁺ (loss of cyclopropyl) | 146 | Fragment: [M - HCO]⁺ | 118 |
| Fragment: [M - OCH₃]⁺ | 156 |
Table 4: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Functional Group (this compound) | Predicted Absorption (cm⁻¹) | Functional Group (4-methoxy-1H-indole) | Experimental Absorption (cm⁻¹) |
| C-H (aromatic) | ~ 3000 - 3100 | N-H Stretch | ~ 3400 |
| C-H (aliphatic) | ~ 2850 - 3000 | C-H (aromatic) | ~ 3000 - 3100 |
| C=C (aromatic) | ~ 1580 - 1620 | C=C (aromatic) | ~ 1580 - 1620 |
| C-O (ether) | ~ 1030 - 1250 | C-O (ether) | ~ 1030 - 1250 |
| C-N Stretch | ~ 1250 - 1350 | C-N Stretch | ~ 1250 - 1350 |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Processing is similar to ¹H NMR.
-
2. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source. The standard electron energy is 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
ESI-MS: Infuse the sample solution into the ESI source. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺. Acquire the spectrum in positive ion mode.
-
3. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic confirmation of a novel chemical structure.
Caption: Workflow for Spectroscopic Structural Confirmation.
References
Comparative Analysis of 1-Cyclopropyl-4-methoxy-1H-indole Against Known p38 MAPK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical enzyme inhibitor, 1-Cyclopropyl-4-methoxy-1H-indole, against established inhibitors of p38 mitogen-activated protein kinase (MAPK). This analysis is based on established experimental protocols and publicly available data for known inhibitors, with hypothetical data generated for this compound for illustrative purposes.
Introduction to p38 MAPK and Its Inhibition
The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors. Dysregulation of the p38 MAPK signaling pathway has been implicated in a range of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer and neurodegenerative disorders. Consequently, the development of potent and selective p38 MAPK inhibitors has been a major focus of drug discovery efforts.
This guide compares the hypothetical inhibitory activity of a novel compound, this compound, with that of well-characterized p38 MAPK inhibitors: Doramapimod (BIRB 796), Losmapimod (GW856553X), and SB203580.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the IC50 values for the selected p38 MAPK inhibitors.
| Compound | Target Isoform(s) | IC50 (nM) | Reference |
| This compound | p38α | 15 | Hypothetical Data |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 0.5 - 10 | |
| Losmapimod (GW856553X) | p38α, p38β | 7.3 | |
| SB203580 | p38α, p38β | 50 - 100 |
Note: The IC50 value for this compound is hypothetical and presented for comparative purposes.
Experimental Protocols
The determination of IC50 values for p38 MAPK inhibitors is typically performed using an in vitro kinase assay. The following is a generalized protocol.
p38α Kinase Inhibition Assay
Objective: To determine the concentration-dependent inhibition of p38α kinase activity by a test compound.
Materials:
-
Recombinant human p38α kinase
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a peptide derived from ATF2)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent)
-
384-well microplates
Procedure:
-
A solution of the test compound is prepared at various concentrations.
-
The recombinant p38α kinase is incubated with the test compound in the kinase assay buffer for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stopping solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in this comparative analysis, the following diagrams illustrate the experimental workflow and the logical relationships.
Enzyme Inhibition Assay Workflow
p38 MAPK Signaling Pathway
Logical Framework for Inhibitor Comparison
Conclusion
This guide provides a framework for comparing the novel compound this compound against known p38 MAPK inhibitors. While the data for the novel compound is hypothetical, the established data for Doramapimod, Losmapimod, and SB203580 provide a solid baseline for evaluating potential new therapeutic agents. A thorough investigation of any new compound would require rigorous experimental validation of its inhibitory activity, selectivity, and mechanism of action.
A Comparative Guide to the Purity Characterization of 1-Cyclopropyl-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The definitive assessment of a compound's purity is a cornerstone of chemical research and pharmaceutical development. For novel heterocyclic compounds like 1-Cyclopropyl-4-methoxy-1H-indole, a precise understanding of its purity profile is critical to ensure the reliability of experimental data, from initial screening to advanced preclinical studies. Impurities can significantly alter a compound's biological activity, toxicity, and physicochemical properties, making their identification and quantification an indispensable step in the drug discovery pipeline.[1]
This guide provides a comparative overview of the primary analytical techniques used to characterize the purity of this compound. We will delve into the experimental protocols for the most effective methods, present data in a comparative format, and offer visual workflows to aid in method selection and execution.
Comparison of Key Analytical Techniques
The characterization of a small organic molecule such as this compound relies on a suite of orthogonal analytical methods. Each technique offers unique advantages and provides distinct information about the sample's composition. The most powerful and widely adopted methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]
| Technique | Principle of Operation | Primary Information | Advantages | Limitations |
| HPLC (UV Detection) | Differential partitioning of analytes between a stationary phase (e.g., C18) and a liquid mobile phase.[4] | Quantitative purity (area %), retention time, detection of non-volatile impurities. | High resolution and sensitivity; widely applicable to non-volatile and thermally sensitive compounds; robust and reproducible.[1][5] | Co-eluting impurities may not be resolved; requires a chromophore for UV detection; structural information is limited. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity in a capillary column, followed by ionization and mass-to-charge ratio analysis.[6] | Quantitative purity (area %), detection of volatile impurities, molecular weight, and fragmentation patterns for structural clues.[7] | Excellent for volatile and thermally stable compounds; provides structural information through mass spectra; highly sensitive.[8] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar molecules. |
| ¹H NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. The chemical shift of each proton provides information about its molecular environment.[9] | Absolute structural confirmation, identification of impurities with unique proton signals, and quantitative analysis (qNMR) against a certified standard.[10][11] | Provides definitive structural information; non-destructive; can quantify impurities without a reference standard for the impurity itself. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret; solvent signals can interfere. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample's chemical bonds, causing them to vibrate. | Confirms the presence of key functional groups (e.g., N-H, C-O, aromatic C-H).[12] | Fast and simple; provides a unique "fingerprint" for the compound for identity confirmation. | Primarily qualitative; not well-suited for quantifying impurities unless they have unique, strong absorption bands. |
Illustrative Purity Data for this compound (Batch #78910)
The table below presents hypothetical purity data for a sample of this compound, as determined by the principal analytical methods. A multi-technique approach provides the most comprehensive and reliable assessment of purity.
| Analytical Method | Purity (%) | Major Impurities Detected / Notes |
| HPLC (254 nm) | 99.2% | One minor impurity detected at 0.6% area; a second trace impurity at 0.2%. |
| GC-MS | 99.5% | One volatile impurity detected, identified by its mass spectrum as a potential residual solvent. |
| ¹H NMR (500 MHz) | >99% (by integration) | Confirmed the primary structure. No significant impurities observed within the detection limits of the technique. |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and accurate purity data.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the most common method for determining the purity of small-molecule drug candidates.[1] A reversed-phase method is typically employed for indole derivatives.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis.[7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of 45-400 amu.[6]
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent such as ethyl acetate or dichloromethane.
-
Analysis: Inject 1 µL of the sample. Impurities are identified by comparing their mass spectra to library databases and their retention times to those of known standards. Purity is estimated from the total ion chromatogram (TIC) peak areas.[13]
¹H NMR Spectroscopy Protocol
NMR spectroscopy is unparalleled for structural confirmation and can provide quantitative data without the need for impurity reference standards.[11]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Acquisition: Acquire a standard one-dimensional proton (¹H) spectrum. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
-
Analysis: Integrate the peaks corresponding to the protons of this compound and any visible impurity peaks. The relative purity can be estimated by comparing the integration of the main compound's protons to the integration of impurity protons. For quantitative NMR (qNMR), a certified internal standard of known purity and weight would be added to the sample.
Visualized Workflows and Logic
To facilitate the characterization process, the following diagrams illustrate a typical workflow and a decision-making model for selecting the appropriate analytical technique.
Caption: A typical workflow for comprehensive purity analysis.
Caption: A flowchart to guide the selection of analytical methods.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. blog.brewerscience.com [blog.brewerscience.com]
- 4. 小分子高效液相色谱 [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. file.yizimg.com [file.yizimg.com]
- 7. measurlabs.com [measurlabs.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. multimedia.3m.com [multimedia.3m.com]
In Vitro and In Vivo Comparison of 1-Cyclopropyl-4-methoxy-1H-indole Analogs: A Data-Driven Guide
A comprehensive review of existing literature reveals a notable absence of direct comparative studies on a series of 1-Cyclopropyl-4-methoxy-1H-indole analogs. Despite a thorough search for in vitro and in vivo data, no publications were identified that specifically detail the synthesis and parallel biological evaluation of multiple analogs based on this specific chemical scaffold. Therefore, the creation of a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible based on publicly available information.
While the broader family of indole derivatives has been extensively studied for a wide range of biological activities, including as sigma receptor ligands, corticotropin-releasing factor 1 (CRF1) receptor antagonists, and agents with cardiovascular or antitumor properties, research on the specific this compound core is not prominently featured in the scientific literature.
This guide, therefore, cannot present a direct, data-driven comparison of analogs from this specific series. The following sections outline the intended structure and type of information that would have been included had the data been available, to serve as a template for future research or for the analysis of proprietary data.
Hypothetical Data Presentation: A Template for Comparison
Had data been available, the following tables would have been populated to provide a clear and concise comparison of the biological activities of different this compound analogs.
Table 1: In Vitro Biological Activity of this compound Analogs
| Analog ID | Target/Assay | IC₅₀ / EC₅₀ (nM) | Selectivity vs. Off-Targets | Cell Line / System | Citation |
| Analog A | Target X | Data Unavailable | Data Unavailable | Data Unavailable | N/A |
| Analog B | Target X | Data Unavailable | Data Unavailable | Data Unavailable | N/A |
| Analog C | Target Y | Data Unavailable | Data Unavailable | Data Unavailable | N/A |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound Analogs
| Analog ID | Animal Model | Dose (mg/kg) | Route | Efficacy Endpoint | Outcome | Bioavailability (%) | T₁/₂ (h) | Citation |
| Analog A | Model Z | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | N/A |
| Analog B | Model Z | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | N/A |
Standard Experimental Protocols in Drug Discovery
The evaluation of novel chemical entities typically involves a standardized set of in vitro and in vivo experiments to characterize their biological activity, pharmacokinetic properties, and safety profile. The following are examples of detailed methodologies that would have been provided.
In Vitro Assays
-
Receptor Binding Assays: To determine the affinity of the analogs for their intended molecular target, radioligand binding assays are commonly employed. This involves incubating varying concentrations of the test compound with a preparation of the target receptor (e.g., cell membranes expressing the receptor) and a radiolabeled ligand with known affinity. The displacement of the radioligand by the test compound is measured to calculate the inhibitory constant (Ki).
-
Cell-Based Functional Assays: To assess the functional activity of the analogs (e.g., agonist or antagonist activity), cell lines engineered to express the target of interest are utilized. Changes in downstream signaling molecules (e.g., cAMP, Ca²⁺) or reporter gene expression are measured in response to compound treatment.
-
Cytotoxicity Assays: The potential for the analogs to induce cell death is evaluated using assays such as the MTT or LDH release assay. These experiments are crucial for determining the therapeutic index of the compounds.
In Vivo Studies
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the analogs, they are administered to laboratory animals (e.g., mice, rats) via different routes (e.g., oral, intravenous). Blood samples are collected at various time points to determine key PK parameters such as bioavailability, half-life, and clearance.
-
Efficacy Studies: The therapeutic potential of the analogs is evaluated in animal models of disease. The choice of model depends on the intended therapeutic indication. Key efficacy endpoints, such as tumor growth inhibition in oncology models or behavioral changes in neuroscience models, are measured.
-
Toxicology Studies: Preliminary assessment of the safety profile of the lead compounds is conducted through acute and repeated-dose toxicity studies in animals.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz are invaluable for illustrating complex biological pathways and experimental procedures. Below are examples of DOT scripts that would have been used to generate such visualizations.
Caption: A generalized workflow for the preclinical evaluation of novel chemical entities, from synthesis to in vivo studies.
Caption: A hypothetical signaling pathway that could be modulated by a this compound analog.
Unveiling the Potential Cross-Reactivity of 1-Cyclopropyl-4-methoxy-1H-indole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the potential for off-target interactions is paramount to ensuring the safety and efficacy of novel chemical entities. This guide provides a comparative analysis of 1-Cyclopropyl-4-methoxy-1H-indole, a substituted indole of interest, against structurally related compounds to infer its potential cross-reactivity profile. Due to the limited availability of direct experimental data for this specific molecule, this report leverages published findings on analogous structures to predict potential biological targets and signaling pathway interactions.
Executive Summary
This compound possesses structural motifs—a cyclopropyl group attached to the indole nitrogen and a methoxy group on the benzene ring—that are present in compounds known to interact with specific biological targets. Analysis of structurally similar compounds suggests a potential for cross-reactivity with serotonin receptors and the aryl hydrocarbon receptor (AhR) . The following sections detail the evidence from related molecules, present comparative data in a tabular format, and visualize the potential signaling pathways involved. This guide is intended to inform future experimental investigations into the pharmacological profile of this compound.
Comparative Cross-Reactivity Data of Structurally Related Indole Derivatives
The following table summarizes the binding affinities of indole derivatives bearing cyclopropyl and methoxy substitutions at various positions. This data, gathered from publicly available research, serves as a surrogate to predict the potential interaction of this compound with various receptors.
| Compound Class | Key Structural Features | Target(s) | Affinity (Ki or IC50) | Reference |
| trans-2-(Indol-3-yl)cyclopropylamines | Indole with cyclopropylamine at C3 | 5-HT1A Receptor | >1000 nM | [1] |
| 5-HT2A Receptor | >1000 nM | [1] | ||
| 5-HT2B Receptor | >1000 nM | [1] | ||
| 5-HT2C Receptor | 1.9 nM - >1000 nM | [1] | ||
| Indole Cyclopropylmethylamines | Indole with cyclopropylmethylamine at C3 | Serotonin Transporter (SERT) | 0.18 nM - 20 nM | [2] |
| 5-Methoxyindole Derivatives | Methoxy group at C5 of indole | 5-HT1A Receptor | 40 nM | [1] |
| Methoxyindoles | Methoxy group on indole ring | Aryl Hydrocarbon Receptor (AhR) | Agonist/Antagonist activity | [3] |
Note: The presented data is for analogous compounds and not for this compound itself. The position of the substituents significantly influences binding affinity.
Experimental Protocols for Key Assays
To facilitate the experimental validation of the predicted cross-reactivity, detailed methodologies for relevant assays are provided below.
Radioligand Binding Assay for Serotonin Receptors (5-HT)
This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C) are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound (this compound).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The Ki value is then determined using the Cheng-Prusoff equation.
-
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This assay determines if a compound can act as an agonist or antagonist of the AhR signaling pathway.
-
Cell Culture and Treatment:
-
Hepa-1c1c7 cells, which endogenously express the AhR, are cultured in appropriate media.
-
Cells are seeded in multi-well plates and treated with varying concentrations of this compound. A known AhR agonist (e.g., TCDD) is used as a positive control. To test for antagonistic activity, cells are co-treated with the test compound and an AhR agonist.
-
-
Reporter Gene Assay:
-
The cells are transiently or stably transfected with a reporter plasmid containing a dioxin-responsive element (DRE) upstream of a luciferase reporter gene.
-
After treatment, the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis:
-
The fold induction of luciferase activity relative to the vehicle control is calculated.
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated.
-
Potential Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound might modulate based on the activity of its structural analogs, and a typical experimental workflow for assessing cross-reactivity.
Caption: Predicted signaling pathway interactions.
Caption: Workflow for cross-reactivity assessment.
References
- 1. Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformationally restricted homotryptamines. 2. Indole cyclopropylmethylamines as selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Quantification Methods for 1-Cyclopropyl-4-methoxy-1H-indole and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods suitable for the quantification of 1-Cyclopropyl-4-methoxy-1H-indole. Due to the absence of publicly available, validated methods for this specific molecule, this document details established analytical procedures for structurally similar indole derivatives. The presented data and protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as a robust foundation for developing and validating a fit-for-purpose assay for the target compound.
Method Comparison: HPLC-UV vs. GC-MS for Indole Derivative Quantification
The selection of an appropriate analytical technique is contingent on various factors including the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis such as sensitivity, selectivity, and throughput. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods based on the analysis of substituted indole derivatives.
| Parameter | HPLC-UV for Methoxyindole Derivatives | GC-MS for Indole Derivatives |
| Linearity Range | 0.5 - 100 µg/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1 ng/mL |
Experimental Protocols
Detailed methodologies for a representative HPLC-UV and a GC-MS method are provided below. These protocols can be adapted and optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of indole derivatives in bulk drug substances and formulated products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at the wavelength of maximum absorbance for the indole derivative, typically in the range of 220-280 nm.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for the determination of trace levels of indole derivatives and for impurity profiling.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one based on 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 50-550
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
-
If the analyte is not sufficiently volatile or exhibits poor chromatographic behavior, derivatization (e.g., silylation) may be required.
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and GC-MS analytical validation processes.
Figure 1. Experimental workflow for HPLC-UV analysis.
Figure 2. Experimental workflow for GC-MS analysis.
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic substitution on the indole ring system allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. This guide provides a comparative overview of the efficacy of 1-cyclopropyl-4-methoxy-1H-indole and related compounds, drawing upon available structure-activity relationship (SAR) data from various studies on substituted indoles. While a direct head-to-head comparison of this compound with a comprehensive set of its analogs is not extensively documented in publicly available literature, this guide synthesizes findings from research on related indole derivatives to project its potential efficacy and therapeutic applications.
The Influence of Cyclopropyl and Methoxy Substitutions on Indole Bioactivity
Substitutions at the N1 and C4 positions of the indole ring have been shown to significantly modulate the biological activity of these compounds.
-
N1-Cyclopropyl Substitution: The introduction of a cyclopropyl group at the N1 position often enhances metabolic stability and can improve the binding affinity of the compound to its target protein. This small, rigid ring system can explore different binding orientations within a receptor pocket, potentially leading to increased potency. For instance, in the context of anti-HIV-1 agents, N-alkylation of indole derivatives has been a strategy to enhance antiviral activity.
-
C4-Methoxy Substitution: A methoxy group at the C4 position can influence the electronic properties of the indole ring and provide an additional hydrogen bond acceptor, which can be crucial for target engagement. The position and nature of substituents on the benzene ring of the indole nucleus are critical for determining the compound's biological effects, including anticancer and anti-inflammatory activities.
Comparative Biological Data of Representative Indole Derivatives
To illustrate the impact of various substitutions on the biological activity of indole compounds, the following tables summarize data from studies on related derivatives.
Table 1: Anticancer Activity of Substituted Indole Analogs
| Compound ID | N1-Substituent | C4-Substituent | C2/C3/Other Substituents | Target/Cell Line | IC50/Activity | Reference |
| Hypothetical-1 | Cyclopropyl | Methoxy | - | Various Cancer Cell Lines | Data not available | - |
| Compound A | -(CH2)3-phenoxy | H | 2-carbamoyl, 6-oxyacetic acid | Mcl-1 | Ki = 110 nM[1] | [1] |
| Compound B | H | H | 2-phenyl, 3-(3,4,5-trimethoxyphenyl)thio | Tubulin Polymerization | IC50 = 3.3 µM | - |
| Compound C | H | H | 5-(4-methoxyphenyl) | ALOX15 | Data available[2] | [2] |
Table 2: Anti-HIV-1 Activity of Substituted Bis-indole Analogs
| Compound ID | Linkage | Substituents | Assay | EC50 | Reference |
| 6j | 6-6' bis-indole | 1,1'-dibenzyl | Cell-Cell Fusion | 0.2 µM[3][4] | [3][4] |
| 1a | bis-indole | Benzyl groups | Cell-Cell Fusion | 0.5-1.0 µM[3] | [3] |
Experimental Protocols
Detailed methodologies for key experiments commonly used to evaluate the efficacy of indole derivatives are provided below.
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO).
-
Incubate the plates for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined.
In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin, a common mechanism of action for indole-based anticancer agents.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Fluorescence microplate reader
-
Test compounds and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor)
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter in polymerization buffer on ice.[7][8]
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Monitor the fluorescence intensity over time (e.g., for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[7]
-
An increase in fluorescence indicates tubulin polymerization. The effect of the test compounds on the rate and extent of polymerization is compared to the controls.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a lead compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) mixed with or without Matrigel into the flank of each mouse.[9]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by indole derivatives, leading to the inhibition of cancer cell proliferation and survival.
Caption: Hypothetical signaling cascade targeted by indole compounds.
Experimental Workflow
This diagram outlines a typical workflow for the preclinical evaluation of novel indole derivatives as potential therapeutic agents.
Caption: Preclinical evaluation workflow for indole derivatives.
References
- 1. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. Tubulin polymerization assay [bio-protocol.org]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Purity of 1-Cyclopropyl-4-methoxy-1H-indole by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for determining the purity of active pharmaceutical ingredients (APIs) and intermediates.[1][2] This guide provides a comparative overview of potential HPLC methods for establishing the purity of 1-Cyclopropyl-4-methoxy-1H-indole, a key intermediate in drug discovery. The selection of an appropriate HPLC method is critical for ensuring the quality and consistency of pharmaceutical products.[3]
Comparative Analysis of HPLC Methodologies
The separation of this compound from its potential impurities can be effectively achieved using reverse-phase HPLC.[3][4] The choice of column, mobile phase, and detector settings significantly influences the resolution and sensitivity of the analysis.[1][5] Below is a comparison of three potential HPLC methods with varying parameters, suitable for the analysis of this indole derivative.
| Parameter | Method A | Method B | Method C |
| Stationary Phase (Column) | C18 (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm) | C8 (e.g., Agilent Zorbax, 150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., Phenomenex Luna, 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate Buffer (pH 3.0) | 0.05% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution Mode | Gradient | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 35 °C | 25 °C |
| Detection Wavelength | 225 nm | 280 nm | 228 nm |
| Injection Volume | 10 µL | 20 µL | 5 µL |
| Run Time | 30 min | 15 min | 25 min |
Rationale for Method Selection:
-
Method A (C18 with Formic Acid/Acetonitrile): This is a versatile and widely used method for indole-containing molecules, offering good retention and resolution. The use of formic acid makes it compatible with mass spectrometry (MS) for impurity identification.[6]
-
Method B (C8 with Phosphate Buffer/Methanol): A C8 column provides slightly less retention than C18, which can be advantageous for faster elution of the main peak. The phosphate buffer maintains a stable pH for reproducible results.[3]
-
Method C (Phenyl-Hexyl with TFA/Acetonitrile): The phenyl-hexyl stationary phase offers alternative selectivity, particularly for aromatic compounds, due to π-π interactions. This can be beneficial for resolving closely related impurities.[7]
Detailed Experimental Protocol: Method A
This section outlines a detailed protocol for establishing the purity of this compound using the recommended gradient HPLC method (Method A).
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution according to the table below:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by the area normalization method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Workflow for HPLC Purity Determination
The following diagram illustrates the logical workflow for determining the purity of a pharmaceutical intermediate like this compound by HPLC.
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. onyxipca.com [onyxipca.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 4. asianjpr.com [asianjpr.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-Cyclopropyl-4-methoxy-1H-indole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 1-Cyclopropyl-4-methoxy-1H-indole, a heterocyclic compound used in various research applications.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Hazard Summary:
Although not specifically classified, indole derivatives can be harmful if swallowed, cause skin and eye irritation, and may have unknown long-term health effects. All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.
1. Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, and pipette tips), in a designated, compatible, and clearly labeled solid waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
2. Waste Containment:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.
-
For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and to prevent spills.
-
Ensure that the exterior of the waste container is clean and free of contamination.
3. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
The approximate concentration and volume/mass of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant"). If the hazards are not fully known, this should be indicated.
-
4. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks or spills.
-
Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.
5. Waste Disposal and Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
Experimental Protocols for Waste Management
In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory. Such procedures can be dangerous and may produce byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.
Logical Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1-Cyclopropyl-4-methoxy-1H-indole. The following guidance is a conservative synthesis based on the known hazards of structurally related compounds, including indole, 4-methoxyindole, and other aromatic compounds. It is imperative to treat this compound with a high degree of caution as its toxicological properties have not been fully investigated.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Anticipated Hazard Profile
The potential hazards of this compound are extrapolated from its core chemical structures: an indole ring, a methoxy-substituted aromatic system, and a cyclopropyl group. Based on data from related compounds, the following hazards should be anticipated.
| Hazard Category | Potential Hazard Description |
| Acute Toxicity | May be harmful if swallowed or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Sensitization | May cause an allergic skin reaction. |
| Long-Term Health Effects | Suspected of causing cancer and may damage fertility or the unborn child based on data from related methoxy-aromatic compounds. |
| Environmental Hazards | Potentially toxic to aquatic life. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound of unknown toxicity. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum 8 mil thickness). Change gloves immediately if contaminated. | To prevent skin contact, as indole derivatives can be toxic upon dermal absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and potential unknown reactivity. |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If weighing or generating dust outside a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary. | To prevent inhalation of airborne particles or vapors. |
Standard Operating Procedure for Handling
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
1. Engineering Controls:
- All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.
- Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
2. Procedural Steps:
- Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
- Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container outside.
- Solution Preparation: Add solvents to the solid compound slowly and carefully to avoid splashing. Keep the container covered as much as possible during this process.
- Post-Handling: After handling, decontaminate all surfaces in the fume hood. Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.
- Personal Decontamination: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and pipette tips, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Visualized Workflows and Relationships
The following diagrams illustrate the safe handling workflow and the logical relationship of potential hazards.
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationship of potential hazards for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
